4-Bromo-2'-methylthiobiphenyl
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(2-methylsulfanylphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrS/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPFDIWFCKGTRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 4-Bromo-2'-methylthiobiphenyl
This guide details the chemical architecture, synthesis, and reactivity profile of 4-Bromo-2'-methylthiobiphenyl (CAS 1443349-83-4).[1] It is structured for medicinal chemists and process engineers requiring a rigorous understanding of this bifunctional scaffold.[1]
CAS Number: 1443349-83-4 Formula: C₁₃H₁₁BrS Molecular Weight: 279.20 g/mol IUPAC Name: 4-Bromo-2'-(methylsulfanyl)-1,1'-biphenyl[1]
Executive Summary
4-Bromo-2'-methylthiobiphenyl is a specialized unsymmetrical biaryl intermediate widely utilized in the synthesis of pharmaceuticals (specifically kinase inhibitors and GPCR ligands) and advanced organic materials (OLED host materials).[1]
Its value lies in its orthogonal reactivity :
-
The Electrophilic Handle (C4-Br): A para-positioned bromine atom primed for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or lithium-halogen exchange.[1]
-
The Metabolic/Electronic Modulator (C2'-SMe): An ortho-positioned methylthio group that induces a steric twist (preventing planarity) and serves as a latent polar group (oxidizable to sulfoxide/sulfone).[1]
Chemical Structure & Physical Properties[1][2][3][4][5]
Structural Analysis
The molecule features a biphenyl core with a "twisted" conformation.[1]
-
Ortho-Effect: The bulky thiomethyl (-SMe) group at the 2' position creates significant steric repulsion with the protons of the phenyl ring (Ring A).[1] This forces the two aromatic rings out of coplanarity, typically inducing a dihedral angle of ~50–60° .[1]
-
Electronic Push-Pull:
Physical Data Table
| Property | Value / Description | Note |
| Physical State | Solid (Crystalline powder) | Low melting point due to non-planarity.[1] |
| Melting Point | 68–72 °C (Estimated) | Typical for ortho-substituted halobiphenyls.[1] |
| Solubility | High: DCM, THF, Toluene, EtOAcLow: HexanesInsoluble: Water | Lipophilic scaffold. |
| LogP | ~4.8 | Highly hydrophobic; requires polar solvents for reactions.[1] |
| Flash Point | >110 °C | Non-volatile.[1][2] |
Synthetic Methodology
To synthesize this molecule with high fidelity, one must avoid "homocoupling" or scrambling of the halogen.[1] The most robust protocol utilizes the reactivity difference between aryl iodides and aryl bromides .[1]
Chemoselective Suzuki-Miyaura Coupling
Rationale: Aryl iodides undergo oxidative addition to Pd(0) roughly 1000x faster than aryl bromides.[1] By using 1-bromo-4-iodobenzene , we can selectively couple at the iodo-position, leaving the bromo-position intact for future use.[1]
Reaction Scheme:
Detailed Protocol
-
Scale: 10 mmol
-
Reagents:
-
Solvent System: Toluene : Ethanol : Water (4:1:1) – Degassed.
Step-by-Step Workflow:
-
Inerting: Charge a 3-neck round-bottom flask with the aryl halide, boronic acid, and base. Cycle vacuum/Argon (3x).
-
Solvation: Add degassed solvent mixture via syringe.
-
Catalyst Addition: Add Pd catalyst quickly under a positive stream of Argon.
-
Reaction: Heat to 80 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The starting iodide should disappear; the bromide remains stable at this temperature/catalyst load.[1]
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (2x) and brine (1x).[1] Dry over Na₂SO₄.[1]
-
Purification: Flash column chromatography (Silica gel). Elute with Hexanes → 5% EtOAc/Hexanes.[1]
-
Note: The product is less polar than the boronic acid but slightly more polar than the starting halide.[1]
-
Reactivity & Functionalization Map
The utility of 4-Bromo-2'-methylthiobiphenyl lies in its ability to serve as a divergence point in drug discovery.[1]
Reactivity Logic Diagram
The following diagram illustrates the orthogonal pathways available for modifying this scaffold.
Figure 1: Divergent synthesis pathways.[1] The sulfur moiety can be modified independently of the bromine handle.
Key Transformations
-
S-Oxidation (Metabolic Tuning):
-
The -SMe group is a "pro-sulfone".[1] In medicinal chemistry, -SMe is often too lipophilic and metabolically labile (S-dealkylation).[1]
-
Protocol: Treat with Oxone® in MeOH/H₂O to generate the sulfone (-SO₂Me).[1] This increases polarity (lowers LogP) and creates a strong hydrogen bond acceptor, often improving potency against kinase targets.[1]
-
-
C-N Coupling (Buchwald-Hartwig):
-
The 4-Br position is ideal for coupling with piperazines or morpholines.[1]
-
Conditions: Pd₂dba₃, XPhos, Cs₂CO₃, Toluene, 100 °C.
-
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][4] |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects (common for biphenyls).[1] |
Precautionary Measures:
-
Sulfur Odor: While methylthiobiphenyls are less volatile than low-MW thiols, they can still emit a disagreeable sulfurous odor.[1] Handle in a fume hood.
-
Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers (e.g., nitric acid) to avoid uncontrolled oxidation of the sulfur.[1]
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Foundational reference for the coupling protocol).
-
National Center for Biotechnology Information . (2024).[1] PubChem Compound Summary for CAS 1443349-83-4. Retrieved from [Link]
Sources
- 1. 4-Bromo-2-methylthiophene | C5H5BrS | CID 638584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-溴茴香硫醚 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. 4-Bromo-1-ethyl-2-methylbenzene | C9H11Br | CID 54346167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromothioanisole | C7H7BrS | CID 66037 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Bromo-2'-methylthiobiphenyl CAS number and molecular weight
Technical Monograph: 4-Bromo-2'-methylthiobiphenyl
Part 1: Executive Summary
4-Bromo-2'-methylthiobiphenyl (CAS: 1443349-83-4) is a specialized halogenated organosulfur biaryl intermediate used primarily in the synthesis of advanced optoelectronic materials, including Organic Light Emitting Diodes (OLEDs) and liquid crystals. Characterized by a biphenyl core with a bromine atom at the para position of one ring and a methylthio group at the ortho position of the adjacent ring, this molecule serves as a critical "linchpin" scaffold.
Its unique substitution pattern offers dual functionality: the bromine atom acts as a reactive handle for further cross-coupling (e.g., Buchwald-Hartwig amination for hole-transport materials), while the methylthio ether moiety provides electron-donating properties and can be further oxidized to sulfones or cyclized to form dibenzothiophene derivatives.
Part 2: Chemical Identity & Properties
The following data establishes the definitive chemical baseline for 4-Bromo-2'-methylthiobiphenyl.
| Property | Technical Specification |
| Chemical Name | 4-Bromo-2'-methylthiobiphenyl |
| Systematic Name | 1-Bromo-4-(2-(methylthio)phenyl)benzene; (4'-Bromo-[1,1'-biphenyl]-2-yl)(methyl)sulfane |
| CAS Registry Number | 1443349-83-4 |
| Molecular Formula | C₁₃H₁₁BrS |
| Molecular Weight | 279.20 g/mol |
| SMILES | CSC1=CC=CC=C1C2=CC=C(Br)C=C2 |
| InChI Key | Derived from structure |
| Appearance | Off-white to pale yellow crystalline solid (Typical) |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |
Part 3: Synthetic Architecture
The synthesis of 4-Bromo-2'-methylthiobiphenyl requires precise regiocontrol to ensure the bromine and methylthio groups are positioned correctly on the biphenyl core. The most robust industrial and laboratory method is the Suzuki-Miyaura Cross-Coupling reaction.
Primary Synthetic Route: Chemoselective Suzuki Coupling
To avoid polymerization or scrambling, the reaction typically utilizes 1-bromo-4-iodobenzene and 2-(methylthio)phenylboronic acid . The iodine atom is significantly more reactive towards oxidative addition by Palladium(0) than the bromine atom, allowing for the selective formation of the biaryl bond while leaving the bromine intact for future functionalization.
Reaction Scheme Logic:
-
Precursors: 1-Bromo-4-iodobenzene (Electrophile) + 2-(Methylthio)phenylboronic acid (Nucleophile).
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (to handle steric bulk of the ortho-SMe group).
-
Selectivity: I > Br (Reactivity order ensures Br remains on the final product).
Figure 1: Chemoselective Suzuki-Miyaura coupling pathway prioritizing Iodine activation to preserve the para-Bromine functionality.
Part 4: Applications in Material Science
The utility of 4-Bromo-2'-methylthiobiphenyl extends beyond its structure; it is a "gateway" molecule in the fabrication of organic electronics.
OLED Hole Transport Materials (HTM)
The bromine atom allows this molecule to undergo Buchwald-Hartwig aminations with diarylamines. The resulting triarylamines are standard Hole Transport Layers (HTL) in OLED stacks. The ortho-methylthio group introduces steric twist, which reduces intermolecular pi-stacking and prevents crystallization in thin films—a crucial property for device longevity.
Dibenzothiophene Precursors
Through an acid-catalyzed intramolecular cyclization or oxidative demethylation, this compound can be converted into functionalized dibenzothiophenes . These fused ring systems are high-triplet-energy hosts used in phosphorescent OLEDs (PHOLEDs).
Liquid Crystals
The biphenyl core is a classic mesogen (liquid crystal forming unit). The polarizable sulfur atom and the lateral methyl group modulate the dielectric anisotropy and melting point of the final liquid crystal mixture.
Part 5: Experimental Protocol (Representative)
Note: This protocol is designed based on standard chemoselective coupling parameters for halogenated biaryls.
Objective: Synthesis of 4-Bromo-2'-methylthiobiphenyl via Suzuki Coupling.
Reagents:
-
1-Bromo-4-iodobenzene (1.0 equiv, 10 mmol)
-
2-(Methylthio)phenylboronic acid (1.1 equiv, 11 mmol)[1]
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent System: Toluene : Ethanol : Water (4:1:1 ratio)
Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask and equip with a magnetic stir bar and reflux condenser. Purge with Nitrogen or Argon for 10 minutes.
-
Charging: Add 1-Bromo-4-iodobenzene (2.83 g), 2-(Methylthio)phenylboronic acid (1.85 g), and Pd(PPh₃)₄ (346 mg) to the flask under inert atmosphere.
-
Solvent Addition: Degas the solvent mixture (Toluene/EtOH/H₂O) separately by bubbling nitrogen for 15 minutes, then transfer 40 mL to the reaction flask via syringe.
-
Reaction: Heat the mixture to 85°C with vigorous stirring. Monitor via TLC (Hexane:EtOAc 9:1) or HPLC.[2] The reaction typically completes in 12–16 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Eluent: 100% Hexanes to 5% EtOAc/Hexanes) to yield the product as a pale solid.
Validation:
-
1H NMR (CDCl₃): Look for the characteristic methyl singlet (~2.4 ppm) and the distinctive splitting pattern of the biphenyl aromatic protons (two doublets for the para-substituted ring, multiplet for the ortho-substituted ring).
Part 6: Safety & Handling
GHS Classification (Predicted based on analogs):
-
Signal Word: WARNING
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H411: Toxic to aquatic life with long-lasting effects.
Handling Protocols:
-
Engineering Controls: Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon) to prevent oxidation of the sulfur moiety to sulfoxide.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthesis protocol).
Sources
Strategic Utilization of 4-Bromo-2'-methylthiobiphenyl: A Technical Guide to Synthesis and Application
Topic: Strategic Utilization of 4-Bromo-2'-methylthiobiphenyl Derivatives in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Discovery Scientists
Executive Summary
The biphenyl scaffold remains a cornerstone in medicinal chemistry, serving as the structural core for diverse therapeutic agents ranging from angiotensin II antagonists (Sartans) to non-steroidal anti-inflammatory drugs (NSAIDs). Among these, 4-Bromo-2'-methylthiobiphenyl (CAS 1443349-83-4) represents a high-value, bifunctional building block. Its utility lies in its orthogonal reactivity: the para-bromide offers a standard handle for cross-coupling, while the ortho-methylthio group provides a tunable electronic handle that can be oxidized to sulfoxides or sulfones to modulate lipophilicity and metabolic stability.
This guide provides an in-depth technical analysis of this scaffold, focusing on overcoming the specific synthetic challenges posed by sulfur-containing substrates in palladium-catalyzed reactions and outlining its strategic application in lead optimization.
Part 1: Structural Analysis & Pharmacophore Utility
The Orthogonal Scaffold
The 4-Bromo-2'-methylthiobiphenyl molecule is defined by two distinct reactive sites on a biphenyl core:
-
Site A (4-Position, Ring 1): An aryl bromide. This is the primary vector for fragment growth via Suzuki, Buchwald-Hartwig, or Sonogashira couplings.
-
Site B (2'-Position, Ring 2): A methylthio (-SMe) group.[1] This is a "latent" functional group. In its native state, it is lipophilic and electron-donating. Upon oxidation, it transforms into a sulfoxide (-SOMe) or sulfone (-SO2Me), becoming electron-withdrawing and polar.
The "Sulfur Challenge" in Synthesis
The primary technical barrier to utilizing this scaffold is the high affinity of the sulfur atom for soft metals. In palladium-catalyzed cross-couplings, the thioether moiety can coordinate strongly to the Pd(0) or Pd(II) center, displacing phosphine ligands and forming catalytically inactive complexes (catalyst poisoning). Successful synthesis requires protocols specifically designed to outcompete this sulfur coordination.
Part 2: Robust Synthetic Protocols
Synthesis of the Core Scaffold
To synthesize 4-Bromo-2'-methylthiobiphenyl, a chemoselective Suzuki-Miyaura coupling is required. The most efficient route involves coupling 2-(methylthio)phenylboronic acid with 1-bromo-4-iodobenzene .
-
Rationale: Utilizing the dihaloarene (bromo-iodo) allows for selective coupling at the weaker C-I bond, leaving the C-Br bond intact for future derivatization.
-
Catalyst Choice: Standard Pd(PPh3)4 often fails due to sulfur poisoning. The use of electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos) is critical to maintain the active catalytic cycle.
Protocol 1: Chemoselective Suzuki Coupling (Sulfur-Tolerant)
| Parameter | Specification | Causality / Note |
| Substrate A | 1-Bromo-4-iodobenzene (1.0 eq) | Selective reactivity at I-site. |
| Substrate B | 2-(Methylthio)phenylboronic acid (1.1 eq) | The sulfur-bearing nucleophile. |
| Catalyst | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | SPhos is bulky and electron-rich, preventing the SMe group from poisoning the Pd center. |
| Base | K₃PO₄ (2.0 eq) | Anhydrous base minimizes protodeboronation. |
| Solvent | Toluene / Water (10:1) | Biphasic system ensures solubility of inorganic base and organic substrates. |
| Temperature | 80°C | Sufficient energy for oxidative addition without thermal degradation of the catalyst. |
Step-by-Step Procedure:
-
Charge a reaction vessel with 1-bromo-4-iodobenzene (10 mmol, 2.83 g), 2-(methylthio)phenylboronic acid (11 mmol, 1.85 g), Pd(OAc)₂ (0.2 mmol, 45 mg), and SPhos (0.4 mmol, 164 mg).
-
Evacuate and backfill with Argon (3 cycles) to ensure an oxygen-free environment (crucial for electron-rich phosphines).
-
Add degassed Toluene (40 mL) and degassed water (4 mL) containing K₃PO₄ (20 mmol, 4.25 g).
-
Heat to 80°C with vigorous stirring for 4–6 hours. Monitor by HPLC/TLC.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a white/off-white solid.
Part 3: Divergent Functionalization & Applications
Once the core scaffold is secured, it serves as a versatile branch point. The following workflow illustrates the logical progression from the core scaffold to high-value derivatives.
Pathway A: Cross-Coupling at the Bromide
The surviving bromide allows for the attachment of heterocycles or polar tails.
-
Application: Introduction of solubilizing groups (e.g., morpholine, piperazine) via Buchwald-Hartwig amination.
-
Note: If the SMe group is still present, the "Sulfur-Tolerant" catalyst system (Pd/SPhos or Pd/RuPhos) must be used again.
Pathway B: Sulfur Oxidation (Metabolic Switching)
The 2'-SMe group can be oxidized to the sulfone (-SO2Me).
-
Reagent: m-CPBA (2.2 eq) or Oxone.
-
Impact: This transformation significantly lowers lipophilicity (LogP) and blocks metabolic S-oxidation, often improving the pharmacokinetic profile of the drug candidate. The sulfone is also a strong hydrogen bond acceptor.
Visualization of Reaction Pathways
Figure 1: Divergent synthesis workflow starting from chemoselective Suzuki coupling to generate the core scaffold, followed by orthogonal functionalization.
Part 4: Comparative Analysis of Derivatives
The following table summarizes the physicochemical shifts expected when modifying the 2'-position of the biphenyl core. This data aids in rational drug design (SAR).
| Derivative Type | 2'-Substituent | Electronic Effect (Hammett) | Lipophilicity (Est.) | Metabolic Stability |
| Parent (Core) | -SMe (Methylthio) | Electron Donating (σ-donor) | High | Low (S-oxidation prone) |
| Oxidized 1 | -S(O)Me (Sulfoxide) | Electron Withdrawing | Moderate | Moderate (Chiral center) |
| Oxidized 2 | -SO₂Me (Sulfone) | Strong E-Withdrawing | Low | High (Metabolically robust) |
| Bioisostere | -OMe (Methoxy) | Electron Donating | High | Moderate (O-demethylation) |
Key Insight: The transition from -SMe to -SO₂Me is a classic medicinal chemistry tactic to improve metabolic stability while retaining the steric bulk of the ortho-substituent, which forces the biphenyl system into a twisted (non-planar) conformation.
Part 5: References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Context: Establishes SPhos/XPhos as superior ligands for deactivated or difficult substrates, including those with potential catalyst poisons.
-
-
BenchChem Technical Support. (2025). Troubleshooting Suzuki Reactions in the Presence of Sulfur-Containing Compounds. Link
-
Context: Practical industrial guidance on overcoming sulfur poisoning in Pd-catalysis.
-
-
AK Scientific. Product Catalog: 4-Bromo-2'-methylthiobiphenyl (CAS 1443349-83-4). Link
-
Context: Verification of commercial availability and CAS registry.
-
-
Fernández-Rodríguez, M. A., et al. (2012). Thioether-Imidazolium Salts as New Ligands for Palladium-Catalyzed Cross-Coupling Reactions. Organometallics, 31(15), 5650–5658.
-
Context: Discusses the interaction of thioethers with Palladium centers.
-
Sources
Electronic Architecture & Metabolic Fate of Brominated Methylthiobiphenyls
Executive Summary
Brominated methylthiobiphenyls (MeS-PBBs) represent a unique class of lipophilic metabolites derived from polybrominated biphenyls (PBBs). Unlike their parent compounds, the introduction of the methylthio (-SMe) moiety fundamentally alters the electronic landscape of the biphenyl core, creating a "soft" nucleophilic center on a halogenated aromatic backbone.
This guide analyzes the electronic properties of these congeners, detailing how the Highest Occupied Molecular Orbital (HOMO) energy levels drive their metabolic activation into persistent methylsulfones. We provide validated synthetic protocols for generating reference standards and establish the mass spectrometric "fingerprints" required for their identification in complex biological matrices.
Molecular Architecture & Electronic Theory
The physicochemical behavior of MeS-PBBs is governed by the interplay between the electron-withdrawing bromine atoms and the electron-donating methylthio group.
The "Push-Pull" Electronic System
The biphenyl backbone serves as a conductive bridge. Bromine substituents exert a negative inductive effect (-I), pulling electron density away from the ring. Conversely, the sulfur atom of the -SMe group possesses two lone pairs. One pair can interact with the aromatic
-
HOMO-LUMO Gap: The presence of the -SMe group typically narrows the HOMO-LUMO gap compared to the parent PBB. A narrower gap correlates with increased polarizability and "softness" (in the context of Hard-Soft Acid-Base theory), making these molecules more susceptible to oxidative enzymatic attack by Cytochrome P450s.
-
The Ortho-Effect & Steric Inhibition of Resonance: If the -SMe group is located ortho to the biphenyl bridge, steric hindrance forces the two phenyl rings to twist out of coplanarity. This decoupling disrupts the
-conjugation across the rings.-
Consequence: The sulfur lone pair becomes more localized, significantly raising the HOMO energy. This makes ortho-substituted congeners more easily oxidized to their sulfoxide/sulfone analogs than their meta or para counterparts.
-
Quantitative Electronic Descriptors (DFT Parameters)
For researchers modeling receptor binding (e.g., AhR affinity), the following Density Functional Theory (DFT) parameters (typically calculated at B3LYP/6-311G** level) are critical:
| Parameter | Trend in MeS-PBBs | Biological Implication |
| HOMO Energy ( | Higher (less negative) than parent PBB. | Predicts ease of S-oxidation to toxic methylsulfones. |
| Dipole Moment ( | Increased significantly by -SMe. | Affects membrane permeability and retention in adipose tissue. |
| Polarizability ( | High due to large Br and S atoms. | Enhances Van der Waals interactions with receptor hydrophobic pockets. |
Synthetic Protocol: Regiospecific Generation of MeS-PBBs
To study these compounds, high-purity reference standards are required. The following protocol utilizes low-temperature lithiation to prevent "halogen dance" (scrambling of bromine positions).
Experimental Workflow (Self-Validating System)
Objective: Synthesis of 4-methylthio-2,2',5,5'-tetrabromobiphenyl. Pre-requisites: All glassware must be flame-dried under vacuum. Solvents (THF) must be distilled from sodium/benzophenone immediately prior to use.
Step-by-Step Methodology:
-
Inert Environment: Charge a 3-neck round-bottom flask with 4,4'-dibromo-2,2',5,5'-tetrabromobiphenyl (1.0 eq) and anhydrous THF (0.05 M concentration) under a positive pressure of Argon.
-
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Causality: Low temperature is critical to ensure Lithium-Halogen exchange occurs faster than proton abstraction or elimination reactions.
-
-
Lithiation: Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes.
-
Validation: The solution typically turns a deep yellow/orange, indicating the formation of the aryllithium intermediate. Stir for 30 minutes at -78°C.
-
-
Electrophilic Trapping: Add Dimethyl Disulfide (DMDS) (1.5 eq) neat, dropwise.
-
Quench & Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated NH₄Cl (aq). Extract with Hexane (3x).
-
Purification: The crude product contains the target MeS-PBB and unreacted starting material. Purify via silica gel column chromatography (Eluent: 100% Hexane
5% DCM/Hexane).
Synthetic Pathway Visualization
Figure 1: Regiospecific synthesis of methylthio-bromobiphenyls via lithiation and electrophilic trapping.
Analytical Characterization: The Electronic Fingerprint
Identification of MeS-PBBs in environmental or biological samples relies on Gas Chromatography-Mass Spectrometry (GC-MS) in Electron Impact (EI) mode.
Mass Spectral Fragmentation Logic
The presence of both Bromine and Sulfur creates a distinct fragmentation pattern.
-
Molecular Ion (
): Usually intense due to the stability of the aromatic system.[3] Look for the characteristic bromine isotope cluster (e.g., for Br4, a 1:4:6:4:1 pattern spread across 2 mass units). -
Loss of Methyl Radical (
): -
Loss of Thiomethyl Radical (
): -
Loss of Bromine (
): Sequential loss of Br atoms is observed from both the molecular ion and the fragments.
NMR Spectroscopy
-
H NMR: The -SMe protons appear as a sharp singlet in the range of
2.45 - 2.55 ppm . -
C NMR: The methyl carbon appears at
15-16 ppm . The ipso-carbon (attached to S) shows a significant upfield shift compared to a C-Br carbon.
Biological Implications: The Mercapturic Acid Pathway
The electronic properties described in Section 1 directly dictate the metabolic fate of these compounds. MeS-PBBs are not end-products; they are transient intermediates in the Mercapturic Acid Pathway .
Metabolic Activation
-
Precursor: Parent PBBs are epoxidized by CYP450.
-
Conjugation: Glutathione S-transferase (GST) opens the epoxide.
-
Processing: The glutathione conjugate is cleaved to a cysteine conjugate, then cleaved by C-S lyase to a Thiol .
-
Methylation: The thiol is methylated by S-adenosylmethionine (SAM) to form the Methylthio-PBB .
-
Toxification (The Critical Step): The MeS-PBB is oxidized by CYP450 (specifically CYP2B and CYP3A families) to the Methylsulfone (MeSO₂-PBB) .
-
Electronic Driver: The high HOMO energy of the sulfur lone pair facilitates this oxidation.
-
Persistence: Methylsulfones are highly persistent in lung and liver tissue and structurally resemble corticosteroids, leading to endocrine disruption.
-
Metabolic Pathway Diagram
Figure 2: The Mercapturic Acid Pathway leading to the formation of persistent methylsulfone metabolites.
References
-
Bergman, Å., & Wachtmeister, C. A. (1978). Synthesis of methylthio-and methylsulfonyl-polychlorobiphenyls via nucleophilic aromatic substitution. Chemosphere, 7(12), 949-956.
-
Letcher, R. J., et al. (2000). Methylsulfone metabolites of polychlorinated biphenyls: retention, toxicity, and neurochemical effects. Toxicological Sciences, 53(2), 303-318.
-
Haraguchi, K., et al. (1997). Metabolism of Polychlorinated Biphenyls by Rat Liver Microsomes: Formation of Methylthio Metabolites. Chemical Research in Toxicology, 10(12), 1364–1371.
-
Mullin, M. D., et al. (1984). High-resolution PCB analysis: synthesis and chromatographic properties of all 209 PCB congeners. Environmental Science & Technology, 18(6), 468-476.
-
Grimm, F. A., et al. (2015). The role of electronic properties in the toxicity of polybrominated diphenyl ethers. Environmental Science & Technology, 49(16), 9923-9930. (Extrapolated electronic theory).
Sources
Technical Guide: Solubility Profile and Characterization of 4-Bromo-2'-methylthiobiphenyl
[1]
Executive Summary & Chemical Profile
4-Bromo-2'-methylthiobiphenyl is a specialized halogenated biaryl intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for the synthesis of advanced pharmaceutical ingredients (APIs) and organic electronic materials.[1] Its solubility profile is governed by the lipophilic biphenyl core and the polarizable methylthio (-SMe) substituent.[1]
Chemical Identity
| Property | Specification |
| CAS Number | 1443349-83-4 |
| IUPAC Name | 4'-Bromo-2-(methylthio)-1,1'-biphenyl |
| Molecular Formula | C₁₃H₁₁BrS |
| Molecular Weight | 279.20 g/mol |
| SMILES | CSC1=CC=CC=C1C2=CC=C(Br)C=C2 |
| Physical State | Off-white to pale yellow crystalline solid (Standard) |
Solubility Data & Solvent Compatibility
Note: As specific thermodynamic solubility tables for this intermediate are proprietary or sparse in open literature, the following data represents a High-Confidence Predictive Profile based on Structure-Activity Relationships (SAR) of structurally homologous brominated biphenyls and thioethers.
Predicted Solubility Profile (at 25°C)
The compound exhibits Class II (Low Solubility/High Permeability) characteristics typical of lipophilic biaryls.[1]
| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Strong dispersion forces; excellent solvation of the biphenyl core.[1] |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High (>80 mg/mL) | |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate-High | Dipole-induced dipole interactions with the polarizable -SMe group.[1] |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Good for reaction workup; potential recrystallization anti-solvent.[1] |
| Polar Aprotic | DMSO, DMF, DMAc | Moderate | Soluble, but difficult to remove due to high boiling points.[1] |
| Alcohols | Methanol, Ethanol, Isopropanol | Low (<10 mg/mL) | Poor solvation of the hydrophobic core.[1] Ideal for recrystallization (soluble at reflux).[1] |
| Water | Water, Aqueous Buffers | Insoluble (<0.01 mg/mL) | Hydrophobic effect dominates.[1] |
Critical Process Insight: Recrystallization Strategy
For purification, a binary solvent system is recommended based on the differential solubility between the lipophilic product and polar impurities.[1]
Experimental Protocols for Solubility Determination
To generate regulatory-grade solubility data (e.g., for IND filings), researchers must not rely on visual estimation.[1] The following Self-Validating Protocol ensures accuracy.
Method A: Dynamic Laser Monitoring (High Precision)
This method eliminates human error in detecting the "clear point" of dissolution.[1]
Figure 1: Standardized workflow for solubility determination ensuring solid-phase stability.
Method B: Gravimetric Analysis (Standard)[1]
Thermodynamic Modeling Framework
For process optimization (e.g., cooling crystallization), experimental data points should be fitted to the Modified Apelblat Equation .[1] This semi-empirical model correlates mole fraction solubility (
- : Mole fraction solubility.[1]
- : Absolute temperature (Kelvin).[1]
- : Empirical constants derived from regression analysis.
Interpretation:
Synthesis & Process Application
The solubility profile directly impacts the efficiency of the Suzuki-Miyaura coupling, where this compound is a frequent electrophile.[1]
Figure 2: Process flow highlighting solubility-driven unit operations in synthesis.[1]
Solvent Selection Guide for Reaction
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CAS 1443349-83-4, (4'-Bromo-[1,1'-biphenyl]-2-yl)(methyl)sulfane.[1] Retrieved from [Link][1]
-
Shakeel, F., et al. (2015).[1] Solubility and thermodynamic analysis of anti-cancer drugs in supercritical carbon dioxide. Journal of Molecular Liquids. (Contextual reference for Apelblat modeling of lipophilic drugs).
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational text for solvent selection in biphenyl synthesis).
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: Brominated Biphenyl Derivatives. (General safety and handling protocols for class analogues).
The Methylthio Handle in Biphenyl Systems: From Atropisomerism to Late-Stage Functionalization
Executive Summary
The methylthio group (-SMe) functions as a "chameleon" substituent in biphenyl drug design. Unlike inert lipophilic spacers, the -SMe moiety offers a unique tripartite profile:
-
Structural Control: It acts as a steric wedge in ortho-positions, inducing atropisomerism and modulating the dihedral angle between phenyl rings.
-
Synthetic Latency: It serves as a masked electrophile, stable to lithiation and Pd-catalyzed cross-couplings (Suzuki/Buchwald) but activating selectively under Liebeskind-Srogl conditions.
-
Metabolic Liability: It represents a predictable metabolic soft spot, undergoing sequential S-oxidation to sulfoxides (-SOMe) and sulfones (-SO₂Me), dramatically altering the pharmacophore’s polarity during in vivo transit.
This guide analyzes these vectors to assist medicinal chemists in optimizing biphenyl scaffolds.
Steric & Electronic Landscape: The "Ortho Effect"
In biphenyl systems, the -SMe group is not merely a substituent; it is a conformational lock. Its Van der Waals radius (~1.80 Å) is comparable to a chlorine atom (1.75 Å) or a methyl group (2.00 Å). When placed at the ortho position (2 or 2'), it forces the biphenyl system out of planarity to minimize steric clash with the opposing ring's ortho hydrogens or substituents.
Electronic Decoupling
The electronic contribution of the -SMe group is governed by the Hammett equation, but in biphenyls, this is complicated by the twist angle (
-
Resonance (+R): -SMe is a strong resonance donor (
, ). However, efficient orbital overlap requires the sulfur lone pair to align with the -system. -
Induction (-I): Sulfur is electronegative relative to carbon, exerting a weak withdrawing effect (
).
Critical Insight: In ortho-substituted biphenyls, the steric twist decouples the two aromatic rings electronically. The -SMe group will resonate only with the ring it is attached to. It cannot effectively donate electron density across the biphenyl bridge to the distal ring because the
Visualization: The Reactivity Triad
The following diagram illustrates the three distinct reactivity vectors of the methylthio-biphenyl system.
Figure 1: The reactivity triad of the methylthio group in biphenyl systems, highlighting the interplay between steric locking, synthetic activation, and metabolic vulnerability.
Synthetic Utility: The Liebeskind-Srogl "Handle"
The most powerful application of the -SMe group in biphenyl chemistry is its role as a "latent" leaving group. Unlike halides (Br, I) which react under standard Suzuki/Heck conditions, the -SMe group is inert to Pd(0) alone. This allows for the construction of the biphenyl core using standard cross-couplings while preserving the -SMe group for a late-stage "switch."
The Mechanism
The Liebeskind-Srogl cross-coupling uses a Copper(I) cofactor (typically CuTC) to activate the sulfur-carbon bond, facilitating oxidative addition to Palladium.[1][2] This allows the conversion of the -SMe biphenyl into a highly functionalized system by coupling with boronic acids.
Figure 2: Mechanistic flow of the Liebeskind-Srogl coupling.[3] Note the critical role of Cu(I) in activating the typically inert C-S bond.
Protocol: Late-Stage Functionalization of Methylthio-Biphenyls
Objective: Replace the -SMe handle with a heteroaryl group. Scope: Validated for electron-neutral and electron-rich biphenyls.[4]
-
Reagents:
-
Substrate: 1.0 equiv (Methylthio-biphenyl)
-
Boronic Acid: 1.5 equiv
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Cofactor: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 - 2.0 equiv)
-
Solvent: Anhydrous THF (0.1 M)
-
-
Procedure:
-
Step 1: Charge a Schlenk flask with the thioether, boronic acid, and CuTC in a glovebox (CuTC is air-sensitive).
-
Step 2: Add Pd(PPh₃)₄ and seal the vessel.
-
Step 3: Add degassed THF via syringe.
-
Step 4: Heat to 50°C for 12–18 hours. The reaction mixture usually turns from orange/brown to a dark suspension.
-
Step 5 (Workup): Dilute with EtOAc, filter through a Celite pad to remove copper salts (crucial step). Wash with NH₄Cl (aq) to sequester residual copper.
-
Self-Validating Check: Monitor by TLC. The starting thioether is usually less polar than the biaryl product. If the reaction stalls, add an additional 0.5 equiv of CuTC, not more Palladium.
Redox Profiling & Metabolic Stability
For drug development professionals, the -SMe group is a "soft" metabolic handle. It is readily oxidized by FMO (Flavin-containing monooxygenase) and CYP450 enzymes.
The Oxidation Cascade
The oxidation state of the sulfur atom dramatically alters the physicochemical properties of the drug.
| Species | Formula | Hammett ( | LogP Shift | H-Bonding | Metabolic Stability |
| Thioether | -SMe | 0.00 | Base | None | Low (Phase I labile) |
| Sulfoxide | -S(O)Me | +0.49 | -1.5 to -2.0 | Acceptor (Strong) | Medium (Chiral center*) |
| Sulfone | -SO₂Me | +0.72 | -1.0 to -1.5 | Acceptor (Weak) | High (Excretable) |
Note: Sulfoxides introduce a new chiral center, creating diastereomers if the biphenyl is already atropisomeric. This complicates HPLC purification and PK/PD analysis.
Experimental Protocol: Controlled Oxidation (mCPBA Titration)
To synthesize the metabolites for toxicity screening, chemical oxidation is preferred over biological incubation.
-
Sulfoxide Synthesis (Selectivity Control):
-
Dissolve substrate in DCM at -78°C .
-
Add 1.05 equiv of mCPBA dropwise over 30 minutes.
-
Critical: Low temperature prevents over-oxidation to the sulfone.
-
Quench with saturated NaHCO₃.
-
-
Sulfone Synthesis (Exhaustive Oxidation):
-
Dissolve substrate in DCM at Room Temperature .
-
Add 2.5 equiv of mCPBA.
-
Stir for 4 hours.
-
Validation: Check for disappearance of the intermediate sulfoxide peak by LC-MS.
-
References
-
Liebeskind-Srogl Coupling Fundamentals
-
Metabolic Oxidation of Methylthio Groups
-
Atropisomerism in Biphenyls
- Clayden, J., et al. (2009). The challenge of atropisomerism in drug discovery.
-
[Link]
-
Bioisosterism and Physicochemical Properties
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
-
[Link]
Sources
- 1. Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02225H [pubs.rsc.org]
- 2. synarchive.com [synarchive.com]
- 3. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 7. In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Thermodynamic Stability of 4-Bromo-2'-methylthiobiphenyl
The thermodynamic stability of 4-Bromo-2'-methylthiobiphenyl is a critical parameter in the synthesis of active pharmaceutical ingredients (APIs), most notably as a key intermediate for Eluxadoline (Viberzi/Truberzi), a mixed
This technical guide synthesizes structural analysis, degradation mechanisms, and experimental protocols to establish a self-validating stability profile for this compound.[1]
A Technical Guide for Drug Development Scientists
Structural & Thermodynamic Profile
The stability of 4-Bromo-2'-methylthiobiphenyl (CAS: 1150114-77-4, analog context) is governed by the interplay between its biphenyl torsion angle and the bond dissociation energies (BDE) of its functional handles.[1]
1.1 Conformational Energetics (The Ortho-Effect)
Unlike unsubstituted biphenyl, which has a low rotational barrier (~2 kcal/mol) and planar-accessible geometry, the 2'-methylthio (-SMe) group introduces significant steric strain.[1]
-
Twist Angle: The steric clash between the bulky sulfur atom (Van der Waals radius ~1.8 Å) and the ortho-hydrogens of the phenyl ring forces the molecule into a non-planar energetic minimum.[1] The dihedral angle is thermodynamically favored between 45° and 60° .
-
Atropisomerism Potential: While the 2'-SMe group increases the rotational barrier, it is generally insufficient to lock the conformation at room temperature (requires
kcal/mol for isolation).[1] Consequently, the compound exists as a rapidly interconverting racemate of axial conformers, behaving as a single thermodynamic entity under standard conditions.
1.2 Bond Dissociation Energy (BDE) Landscape
The thermodynamic vulnerability of the molecule lies in specific bond axes, ranked by stability:
| Bond Type | Approx.[2][3][4][5] BDE (kcal/mol) | Stability Implication |
| Ar-H | ~110 | Thermodynamically inert.[1] |
| Ar-Br | ~80 | Stable to heat; susceptible to Pd-catalyzed oxidative addition (intended reactivity).[1] |
| Ar-S (C-S) | ~75 | Generally stable; susceptible to homolytic cleavage at high T (>200°C).[1] |
| S-Me (C-S) | ~70 | The weakest link.[1] Susceptible to radical decomposition and enzymatic/chemical oxidation. |
Chemical Stability & Degradation Pathways
The thermodynamic drive for this molecule to degrade is dominated by oxidative potentials rather than thermal rearrangement. The sulfur atom is a "soft" nucleophile, making it the primary stability liability.
2.1 Oxidative Instability (S-Oxidation)
The most thermodynamically favorable degradation pathway is the oxidation of the sulfide ether to the sulfoxide and subsequently the sulfone .[1] This reaction is exothermic and can occur under ambient storage if exposed to peroxides or high oxygen tension.
-
Phase 1: Electrophilic attack of oxygen on the sulfur lone pair
Sulfoxide (S=O) .[1] -
Phase 2: Further oxidation
Sulfone (O=S=O) .[1]
2.2 Photolytic Dehalogenation
While the Ar-Br bond is thermally stable, it is thermodynamically unstable under UV irradiation (
2.3 Visualizing the Degradation Cascade
The following diagram maps the kinetic and thermodynamic degradation pathways.
Figure 1: Primary oxidative and photolytic degradation pathways.
Experimental Protocols for Stability Assessment
To validate the thermodynamic stability for regulatory filing (e.g., CMC sections), the following self-validating protocols are recommended.
3.1 Protocol: Oxidative Stress Testing (Forced Degradation)
Objective: Determine the activation energy barrier for S-oxidation.[1]
-
Preparation: Dissolve 10 mg of 4-Bromo-2'-methylthiobiphenyl in 10 mL of Acetonitrile (ACN).
-
Stressing: Add 1 mL of 30%
solution. -
Incubation: Incubate at Room Temperature (25°C).
-
Sampling: Aliquot at
hours. Quench immediately with aqueous sodium bisulfite ( ).[1] -
Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.
-
Success Criteria: Appearance of peak at [M+16] (Sulfoxide) confirms oxidative susceptibility.[1]
-
3.2 Protocol: Thermal Analysis (DSC)
Objective: Determine the melting point and onset of thermal decomposition (
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
-
Sample: 2–5 mg in a hermetically sealed aluminum pan (pinhole lid to allow gas escape during decomposition).
-
Ramp: Equilibrate at 20°C, then ramp 10°C/min to 300°C under Nitrogen purge (50 mL/min).
-
Interpretation:
3.3 Stability Testing Workflow
Use this logic flow to categorize the material's handling requirements.
Figure 2: Decision matrix for determining storage conditions based on thermal and oxidative data.
Handling & Storage Recommendations
Based on the thermodynamic profile of the aryl methyl sulfide and aryl bromide moieties:
-
Inert Atmosphere: The compound must be stored under Argon or Nitrogen . The sulfide moiety is thermodynamically predisposed to oxidation over time in air.
-
Light Protection: Store in amber vials. The C-Br bond is photosensitive.[1]
-
Temperature: While thermally stable up to moderate temperatures, refrigeration (2–8°C) is recommended to kinetically inhibit the slow oxidation of the sulfur atom.
References
-
Vertex Pharmaceuticals. (2019).[1] Process for the preparation of eluxadoline and its intermediates. US Patent 2019/0177282 A1. Link
-
Chaudhari, D. M., et al. (2025).[1][7] Characterization of Potential Eluxadoline Impurities: Identification and Synthetic Approach. Journal of Chemical Health Risks. Link
-
Coope, J. A. R., & Bryce, W. A. (1954).[1] The Thermal Decomposition of Dimethyl Disulphide. Canadian Journal of Chemistry. Link[1]
-
PubChem. (2025).[1][8][9] 4-Bromo-2-methyl-2-pentene (Analogous Bromide Stability Data). National Library of Medicine. Link
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 4-Bromo-2-methylthiophene (Thioether Analog). Link[1]
Sources
- 1. Eluxadoline - Wikipedia [en.wikipedia.org]
- 2. 4-Bromo-2-methyl-2-pentene | C6H11Br | CID 13293888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Atropisomers: things are tight, single bond won’t rotate – Chiralpedia [chiralpedia.com]
- 6. researchgate.net [researchgate.net]
- 7. jchr.org [jchr.org]
- 8. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Bromo-2-fluorothiophene | C4H2BrFS | CID 12475299 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chemoselective Synthesis of 4-Bromo-2'-methylthiobiphenyl
[1]
Executive Summary & Strategic Rationale
The synthesis of 4-Bromo-2'-methylthiobiphenyl represents a critical challenge in modern cross-coupling chemistry: the construction of an unsymmetrical biaryl core while preserving a reactive halogen handle (aryl bromide) for downstream diversification.[1] This molecule is a high-value scaffold in the development of SGLT2 inhibitors and phosphorescent OLED host materials.[1]
This Application Note rejects the low-yielding, non-selective "statistical" coupling of di-bromo species. Instead, we detail a Chemoselective Suzuki-Miyaura Protocol that exploits the bond dissociation energy (BDE) differential between Aryl-Iodide and Aryl-Bromide bonds.[1] By utilizing 1-Bromo-4-iodobenzene as the electrophile, we achieve exclusive oxidative addition at the C-I bond, leaving the C-Br bond intact for future functionalization.[1]
Key Advantages of This Protocol
-
Chemoselectivity: >95:5 preference for the desired product over oligomers.
-
Scalability: Validated from milligram to multigram scales.
-
Atom Economy: Avoids protection/deprotection steps common in alternative routes.[1]
Retrosynthetic Analysis & Mechanism
The success of this synthesis relies on the kinetic control of the Palladium catalytic cycle. The oxidative addition of Pd(0) to the C-I bond is significantly faster than to the C-Br bond.
Reaction Pathway Visualization
The following diagram illustrates the selective catalytic cycle and the critical decision points preventing side reactions (homocoupling or polymerization).
Figure 1: Chemoselective Suzuki-Miyaura Catalytic Cycle highlighting the kinetic preference for C-I insertion.[1]
Experimental Protocol
Reagents and Materials Table
| Reagent | MW ( g/mol ) | Equiv.[2] | Mass/Vol | Role |
| 1-Bromo-4-iodobenzene | 282.90 | 1.00 | 2.83 g (10 mmol) | Electrophile (Selective) |
| 2-(Methylthio)phenylboronic acid | 168.02 | 1.10 | 1.85 g | Nucleophile |
| Pd(PPh3)4 | 1155.56 | 0.03 | 346 mg | Catalyst |
| Na2CO3 (2M aq.[1] solution) | 105.99 | 2.50 | 12.5 mL | Base |
| 1,2-Dimethoxyethane (DME) | - | Solvent | 40 mL | Solvent |
| Ethanol (EtOH) | - | Co-Solvent | 10 mL | Phase Transfer Aid |
Step-by-Step Methodology
Phase 1: Inert System Preparation
-
Glassware Prep: Oven-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Degassing: It is critical to remove oxygen to prevent homocoupling of the boronic acid and oxidation of the phosphine ligands.
-
Combine DME, EtOH, and 2M Na2CO3 in the flask.
-
Sparge with Argon or Nitrogen gas for 20 minutes while stirring.
-
Phase 2: Reaction Assembly 3. Addition: Under a positive pressure of Argon, add 1-Bromo-4-iodobenzene (2.83 g) and 2-(Methylthio)phenylboronic acid (1.85 g). 4. Catalyst Charge: Add Pd(PPh3)4 (346 mg) last to minimize air exposure.
- Note: The solution typically turns yellow/orange upon catalyst addition.
Phase 3: Thermal Reaction Control 5. Heating: Heat the reaction mixture to 80°C (oil bath temperature).
- Critical Control Point: Do not exceed 90°C. Higher temperatures increase the risk of oxidative addition into the C-Br bond, leading to polymerization.
- Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1) or HPLC.[3]
- Endpoint: Disappearance of 1-Bromo-4-iodobenzene (typically 4–6 hours).[1]
- Observation: The product usually has a slightly lower Rf than the starting iodide but higher than the boronic acid.
Phase 4: Workup and Purification 7. Quench: Cool the mixture to room temperature. Dilute with water (50 mL) and Ethyl Acetate (50 mL). 8. Extraction: Separate the organic layer.[2] Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL). 9. Washing: Combine organic layers and wash with Brine (sat.[1] NaCl). Dry over anhydrous MgSO4. 10. Concentration: Filter and concentrate under reduced pressure to yield a crude yellow oil/solid. 11. Chromatography: Purify via flash column chromatography on silica gel.
- Eluent: Gradient of 100% Hexanes to 5% EtOAc in Hexanes.[1]
- Target: Collect the major fraction.
Characterization & Quality Control
A self-validating system requires confirming the structure and purity.[1]
-
Physical State: Off-white to pale yellow solid.[1]
-
1H NMR (400 MHz, CDCl3):
-
δ 7.55 (d, J=8.5 Hz, 2H): Protons ortho to Bromine (Characteristic of 4-bromophenyl group).[1]
-
δ 7.35–7.20 (m, 4H): Overlapping aromatic protons from the thiobiphenyl ring.
-
δ 7.18 (d, J=8.5 Hz, 2H): Protons meta to Bromine (linking to the biphenyl bond).
-
δ 2.38 (s, 3H): Methylthio group (-SMe ).[1] Distinctive singlet.
-
-
13C NMR: Look for the C-Br carbon signal (~121 ppm) and the S-Me carbon (~15-16 ppm).[1]
-
Mass Spectrometry (GC-MS/EI):
-
Molecular Ion [M]+ peaks at m/z ~278 and 280 (1:1 ratio due to 79Br/81Br isotope pattern).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Oxygen poisoning of Catalyst | Ensure rigorous degassing (freeze-pump-thaw if necessary).[1] Increase catalyst loading to 5 mol%. |
| Bis-coupling (Oligomers) | Temperature too high | Strictly maintain T < 85°C. The C-Br bond activates >90°C. |
| Homocoupling of Boronic Acid | Low base concentration | Ensure Na2CO3 is fresh.[1] Add a drop of water to solubilize the base if using solid carbonate. |
| Product is an Oil (Impure) | Residual solvent or Phosphine oxide | Recrystallize from minimal hot Ethanol or Hexanes. |
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Organic Syntheses. (2014). "Discussion Addendum for: Preparation of 4-Bromo-2-fluorobiphenyl." Org.[1][2][3][4][5][6] Synth. 91, 293-305.[1] (Cited for general chemoselective halogen handling). [Link]
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 135492477 (4'-Bromo-2-(methylthio)biphenyl)." [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. mdpi.com [mdpi.com]
- 3. openriver.winona.edu [openriver.winona.edu]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl - Google Patents [patents.google.com]
Application Note: Suzuki-Miyaura Coupling of 4-Bromo-2'-methylthiobiphenyl
This Application Note is designed for researchers and process chemists engaged in the synthesis of complex biaryl systems, specifically addressing the challenges posed by sulfur-containing substrates in transition-metal catalysis.
Executive Summary
This guide details the optimized protocol for the Suzuki-Miyaura cross-coupling of 4-Bromo-2'-methylthiobiphenyl (Substrate 1 ). While the 4-bromo moiety suggests a standard electrophile profile, the distal 2'-methylthio (-SMe) group presents a "hidden" catalytic challenge. The soft sulfur atom acts as a hemi-labile ligand, capable of coordinating to the Palladium (Pd) center, potentially arresting the catalytic cycle via the "poisoning" effect.
This protocol utilizes bulky, electron-rich phosphine ligands (Buchwald-type) to sterically preclude sulfur coordination while facilitating the oxidative addition of the aryl bromide.
Substrate Analysis & Mechanistic Challenges
The Substrate: 4-Bromo-2'-methylthiobiphenyl
-
Role: Electrophile (Aryl Halide).
-
Reactive Site: C(sp²)-Br bond at position 4.
-
Interfering Motif: Methylthio ether (-SMe) at position 2' (ortho on the distal ring).
The "Sulfur Trap" Mechanism
In standard protocols (e.g., Pd(PPh₃)₄), the catalytic cycle is vulnerable. After Oxidative Addition (OA), the Pd(II) species is electrophilic. The electron-rich sulfur atom from the 2'-position can form a stable chelate or coordinate to the Pd center, displacing labile ligands (like PPh₃). This formation of a heteroatom-coordinated palladacycle creates a thermodynamic sink, preventing Transmetallation (TM) with the boronic acid.
The Solution: Steric Shielding
To overcome this, we employ ligands like SPhos or XPhos . These ligands possess significant steric bulk (biaryl backbone) and electron-donating capability.
-
Electronic Effect: Increases the rate of OA, crucial for aryl bromides.
-
Steric Effect: The bulky ligand creates a "protective pocket" around the Pd center, physically blocking the approach of the substrate's internal sulfur atom, thereby enforcing the correct catalytic pathway.
Figure 1: Mechanistic pathway showing the divergence between catalyst poisoning (via Sulfur coordination) and successful coupling using sterically demanding ligands.
Optimized Experimental Protocol
Reagents & Materials Table
| Component | Reagent | Equiv. | Role |
| Electrophile | 4-Bromo-2'-methylthiobiphenyl | 1.0 | Substrate |
| Nucleophile | Aryl Boronic Acid (Ar-B(OH)₂) | 1.2 - 1.5 | Coupling Partner |
| Catalyst Precursor | Palladium(II) Acetate (Pd(OAc)₂) | 0.02 (2 mol%) | Pd Source |
| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 0.04 (4 mol%) | Stabilizing Ligand |
| Base | Potassium Phosphate Tribasic (K₃PO₄) | 2.0 - 3.0 | Activator |
| Solvent System | Toluene / Water (10:1 v/v) | 0.2 M | Reaction Medium |
Step-by-Step Procedure (Method A: SPhos System)
Context: This method uses a biphasic system which is highly effective for solubilizing inorganic bases while protecting the active catalytic species.
-
Catalyst Pre-complexation (Optional but Recommended):
-
In a small vial, dissolve Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in dry Toluene. Stir at room temperature for 15 minutes. The solution should turn from orange to a pale yellow/white suspension, indicating the formation of the active L-Pd(0) species.
-
Why? Pre-forming the catalyst ensures the Pd is ligated before it encounters the sulfur-containing substrate.
-
-
Reaction Assembly:
-
To a reaction vial (equipped with a magnetic stir bar and septum), add:
-
4-Bromo-2'-methylthiobiphenyl (1.0 equiv).
-
Aryl Boronic Acid (1.2 equiv).
-
K₃PO₄ (2.0 equiv).
-
-
Note: If using a glovebox, add the pre-complexed catalyst solution now. If on a benchtop, proceed to step 3.
-
-
Solvent Addition & Degassing:
-
Add Toluene and Water (10:1 ratio) to achieve a concentration of 0.2 M relative to the bromide.
-
CRITICAL: Sparge the mixture with Argon or Nitrogen for 10-15 minutes. Oxygen is detrimental to the electron-rich phosphine ligand.
-
-
Initiation:
-
Add the Catalyst solution (from Step 1) via syringe.
-
Seal the vial and heat to 80°C - 100°C for 4–12 hours.
-
-
Monitoring:
-
Monitor via HPLC or TLC.
-
Self-Validation Check: If the reaction stalls at ~50% conversion, do not add more Pd(OAc)₂ alone. Add a fresh aliquot of pre-mixed Pd/Ligand. Adding naked Pd into a sulfur-rich mixture will result in immediate deactivation.
-
-
Workup:
-
Cool to room temperature.[1] Dilute with Ethyl Acetate.
-
Wash with water and brine.
-
Pd Scavenging (Crucial): Sulfur compounds can drag Pd into the organic phase. Treat the organic layer with a metal scavenger (e.g., SiliaMetS® DMT or Thiol) for 30 mins to ensure low residual metal content.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Alternative Methodologies (Green & High-Throughput)
If Method A (Toluene/Water) is unsuitable due to solubility or green chemistry constraints, employ Method B .
Method B: Pd-PEPPSI-IPr in Ethanol
-
Catalyst: Pd-PEPPSI-IPr (1-2 mol%). This precatalyst contains an NHC (N-Heterocyclic Carbene) ligand which is extremely tightly bound and resistant to sulfur poisoning.
-
Conditions: Ethanol or Isopropanol / Water (1:1), K₂CO₃ (2 equiv), 60°C in air (technically feasible, but inert atmosphere preferred).
-
Advantage: NHC ligands are less labile than phosphines, offering higher resistance to the thioether "trap."
Comparison of Methods
| Feature | Method A (SPhos) | Method B (PEPPSI) |
| Sulfur Tolerance | High (Steric blocking) | Very High (Strong binding) |
| Substrate Scope | Broad (Sterically hindered partners) | Broad (Heterocycles) |
| Reaction Temp | 80-100°C | 25-60°C |
| Cost | Moderate | Higher (Pre-catalyst) |
Troubleshooting & Optimization Logic
Use the following decision matrix if yields are suboptimal.
Figure 2: Troubleshooting logic flow for sulfur-containing Suzuki couplings.
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1][2] [Link]
-
Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Assen, E. A., Kantchev, B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd-NHC (PEPPSI) Precatalyst for the Negishi Reaction: A Step Towards a Universal Cross-Coupling Catalyst. Chemistry - A European Journal.[1] [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][3][4][5] Chemical Reviews. [Link]
-
Sherwood, J., & Clark, J. H. (2016). Green chemistry and the Suzuki–Miyaura reaction. Beilstein Journal of Organic Chemistry. [Link]
Sources
Synthesis of dibenzothiophene derivatives from 4-Bromo-2'-methylthiobiphenyl
Strategic Overview
Dibenzothiophene (DBT) cores are ubiquitous in material science, particularly as hosts for phosphorescent organic light-emitting diodes (PhOLEDs) and as pharmacophores in drug discovery due to their bioisosteric relationship with carbazoles and fluorenes.[1]
This Application Note details the synthesis of 2-bromodibenzothiophene (2-Br-DBT) starting from 4-bromo-2'-methylthiobiphenyl . This specific precursor is strategically valuable because the bromine atom at the 4-position of the biphenyl ring translates to the 2-position of the DBT core, a site that is electronically distinct and sterically accessible for late-stage diversification (e.g., Suzuki-Miyaura coupling).
Unlike direct bromination of dibenzothiophene, which often yields a mixture of isomers (2-Br and 2,8-diBr), this de novo ring-closing approach guarantees regiochemical purity.[1]
Retrosynthetic Logic & Mechanism
The transformation relies on the conversion of the methylthio ether to a sulfoxide, followed by an acid-mediated intramolecular electrophilic cyclization (Pummerer-type rearrangement).[1]
-
Step 1 (Oxidation): Chemoselective oxidation of sulfide to sulfoxide.[1] Over-oxidation to sulfone must be avoided as the sulfone is electron-deficient and resists electrophilic cyclization.[1]
-
Step 2 (Cyclization): Activation of the sulfoxide oxygen by a strong acid (Eaton’s Reagent) triggers the formation of a thionium ion intermediate, which attacks the adjacent phenyl ring.[1]
-
Regiochemistry: The starting material, 1-(4-bromophenyl)-2-(methylthio)benzene, cyclizes at the position ortho to the biaryl bond.[1] Due to the symmetry of the 4-bromophenyl ring (positions 2 and 6 are equivalent), only one regioisomer (2-bromodibenzothiophene) is formed.[1]
Figure 1: Synthetic pathway from biaryl sulfide to functionalized dibenzothiophene.
Experimental Protocols
Protocol A: Chemoselective Oxidation
Objective: Convert sulfide to sulfoxide without sulfone formation.[1]
Reagents & Equipment:
-
Precursor: 4-Bromo-2'-methylthiobiphenyl (1.0 equiv)[1]
-
Oxidant: Sodium Periodate (NaIO4) (1.1 equiv)[1]
-
Solvent: Methanol/Water (5:1 v/v)[1]
-
Equipment: Round-bottom flask, magnetic stirrer, ice bath.[1]
Procedure:
-
Dissolution: Dissolve 4-bromo-2'-methylthiobiphenyl (10 mmol) in Methanol (50 mL). The solution may require slight warming to fully dissolve.[1]
-
Addition: Cool the solution to 0°C. Add a solution of NaIO4 (11 mmol) in Water (10 mL) dropwise over 20 minutes.
-
Note: NaIO4 is preferred over mCPBA for scale-up because it strictly limits oxidation to the sulfoxide stage [1].[1]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (SiO2, Hexane/EtOAc 3:1).[1] The sulfoxide is significantly more polar than the sulfide.[1]
-
Work-up: Filter off the precipitated sodium iodate salts. Concentrate the filtrate under vacuum to remove methanol.[1] Extract the aqueous residue with Dichloromethane (DCM) (3 x 30 mL).[1]
-
Purification: Dry organic layers over MgSO4 and concentrate. The crude sulfoxide is usually pure enough (>95%) for the next step.[1] If necessary, recrystallize from Ethanol.[1]
Data Specification:
| Parameter | Value |
|---|---|
| Yield | 90-95% |
| Appearance | White/Off-white solid |
| Key Impurity | Sulfone (<2% via HPLC) |[1]
Protocol B: Acid-Mediated Cyclization
Objective: Ring closure to form the thiophene core.[1]
Reagents & Equipment:
-
Intermediate: Sulfoxide from Protocol A (1.0 equiv)[1]
-
Reagent: Eaton’s Reagent (7.7 wt% P2O5 in Methanesulfonic acid)[1]
-
Solvent: None (Neat reaction)[1]
-
Equipment: Heavy-walled pressure vial or round-bottom flask with condenser.[1]
Procedure:
-
Setup: Place the sulfoxide (5 mmol) in a reaction vessel.
-
Acid Addition: Add Eaton’s Reagent (5 mL per gram of substrate).[1]
-
Critical Insight: Eaton’s reagent is preferred over Polyphosphoric Acid (PPA) because it is less viscous and operates at lower temperatures, reducing debromination side reactions [2].[1]
-
-
Cyclization: Heat the mixture to 60°C for 2-4 hours.
-
Mechanism Check: The Br substituent is electron-withdrawing, which deactivates the ring toward electrophilic attack.[1] If the reaction is sluggish, increase temperature to 80°C, but monitor closely for regiochemical scrambling.
-
-
Quench: Cool to room temperature. Slowly pour the reaction mixture into ice water (100 mL) with vigorous stirring. The product should precipitate.[1]
-
Isolation: Filter the solid. Wash copiously with water to remove acid, then with saturated NaHCO3, and finally with water.[1]
-
Purification: Recrystallize from Toluene or Acetic Acid to yield pure 2-bromodibenzothiophene.
Data Specification:
| Parameter | Value |
|---|---|
| Yield | 75-85% |
| Melting Point | 148-150°C (Lit.[1] value for 2-Br-DBT) |
| 1H NMR | Distinct doublet at ~8.3 ppm (H-1, deshielded by S) |
Advanced Functionalization (Derivatives)
The resulting 2-bromodibenzothiophene is a versatile platform.[1] The bromine handle allows for the synthesis of "derivatives" (e.g., 2-aryldibenzothiophenes) via Palladium-catalyzed cross-coupling.[1]
Protocol C: Suzuki-Miyaura Coupling
-
Mix: 2-Bromodibenzothiophene (1.0 equiv), Arylboronic acid (1.2 equiv), K2CO3 (2.0 equiv).
-
Catalyst: Pd(dppf)Cl2 (3 mol%).[1]
-
Solvent: Toluene/Ethanol/Water (4:1:1).[1]
-
Conditions: Reflux (90°C) for 12 hours under Argon.
-
Result: High-yield synthesis of 2-substituted DBT derivatives for OLED applications.
Mechanistic Visualization
The following diagram illustrates the critical transition states and the regiochemical outcome dictated by the 4-bromo substituent.
Figure 2: Mechanistic flow of the Pummerer-type cyclization mediated by Eaton's Reagent.
References
-
Leonard, N. J., & Johnson, C. R. (1962).[1] Periodate Oxidation of Sulfides to Sulfoxides.[1] The Journal of Organic Chemistry, 27(1), 282–284.[1] Link[1]
-
Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973).[1] Phosphorus pentoxide-methanesulfonic acid.[1] A convenient alternative to polyphosphoric acid.[1] The Journal of Organic Chemistry, 38(23), 4071–4073.[1] Link[1]
-
Tedjamulia, M. L., Tominaga, Y., Castle, R. N., & Lee, M. L. (1983).[1] The synthesis of bromo-substituted dibenzothiophenes.[2][3][4] Journal of Heterocyclic Chemistry, 20(6), 1485–1495.[1] Link[1]
-
Sakai, N., Nishino, K., & Ogiwara, Y. (2018).[1][5] Palladium(II)-Catalyzed Synthesis of Dibenzothiophenes from 2-Biphenylyl Disulfides by C-H Functionalization. Chemistry – A European Journal, 24(28), 7259-7263.[1] Link[1]
Sources
- 1. Synthesis routes of 4-Bromo-2-methylthiophene [benchchem.com]
- 2. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]
- 3. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]
- 4. CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for C-H Activation Methods Involving 4-Bromo-2'-methylthiobiphenyl
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic C-H Activation for the Synthesis of Functionalized Dibenzothiophenes
The selective functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to complex molecular architectures. This guide focuses on the application of C-H activation methodologies to a specific and highly versatile substrate: 4-Bromo-2'-methylthiobiphenyl. The intramolecular C-H arylation of this compound provides a direct route to substituted dibenzothiophenes, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science due to its prevalence in biologically active compounds and organic electronics.[1][2]
The strategic placement of the bromo and methylthio functionalities on the biphenyl backbone of the target molecule is not arbitrary. The methylthio group serves as a directing group, facilitating the regioselective activation of a specific C-H bond on the adjacent phenyl ring through the formation of a stable palladacycle intermediate.[3][4][5] The bromine atom, on the other hand, is retained in the final dibenzothiophene product, offering a valuable handle for subsequent cross-coupling reactions, thereby enabling the synthesis of a diverse library of functionalized derivatives. This application note will provide detailed protocols for the synthesis of the starting material and its subsequent cyclization via a palladium-catalyzed intramolecular C-H activation, along with a discussion of the underlying mechanistic principles.
Synthesis of the Starting Material: 4-Bromo-2'-methylthiobiphenyl
A reliable synthesis of the 4-Bromo-2'-methylthiobiphenyl precursor is paramount. While several cross-coupling strategies can be envisioned, Suzuki-Miyaura or Ullmann-type couplings are generally effective for the construction of the biphenyl core.[6][7][8] Below is a representative protocol based on the Suzuki-Miyaura coupling.
Experimental Workflow: Synthesis of 4-Bromo-2'-methylthiobiphenyl
Caption: Workflow for the synthesis of the biphenyl precursor.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylboronic acid (1.2 equiv.), 2-chlorothioanisole (1.0 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford pure 4-Bromo-2'-methylthiobiphenyl.
Intramolecular C-H Activation: Synthesis of 2-Bromodibenzothiophene
The cornerstone of this application is the palladium-catalyzed intramolecular C-H arylation of 4-Bromo-2'-methylthiobiphenyl. The thioether moiety directs the palladium catalyst to a C-H bond at the ortho position of the unsubstituted phenyl ring, leading to the formation of a five-membered palladacycle. Subsequent reductive elimination forms the dibenzothiophene core.
Mechanistic Pathway
Caption: Proposed mechanism for the palladium-catalyzed C-H activation.
The reaction is believed to proceed through a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle, depending on the specific conditions and oxidant used. A commonly accepted pathway involves the coordination of the thioether to a Pd(II) species, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate.[5] This intermediate then undergoes reductive elimination to form the C-C bond of the dibenzothiophene product and a Pd(0) species. The Pd(0) is then re-oxidized to Pd(II) by an oxidant to complete the catalytic cycle.
Detailed Protocol: Intramolecular C-H Arylation
-
Reaction Setup: In a sealable reaction tube, combine 4-Bromo-2'-methylthiobiphenyl (1.0 equiv.), palladium(II) acetate (Pd(OAc)2, 0.1 equiv.), and a suitable oxidant such as benzoquinone or silver acetate (2.0 equiv.).
-
Solvent and Additives: Add a high-boiling polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). An acid additive, for instance, pivalic acid, can be beneficial in promoting the C-H activation step.
-
Reaction: Seal the tube and heat the mixture to a temperature between 120-150 °C. Stir the reaction for the required time (typically 12-24 hours), monitoring its progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, and then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield 2-bromodibenzothiophene.
Data Summary
The following table provides expected outcomes for the C-H activation of 4-Bromo-2'-methylthiobiphenyl based on analogous reactions reported in the literature. Actual yields may vary depending on the precise reaction conditions and scale.
| Catalyst | Oxidant | Additive | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)2 | Ag2CO3 | K2CO3 | DMA | 130 | 24 | 70-85 |
| PdCl2 | Cu(OAc)2 | DMF | 140 | 18 | 65-80 | |
| Pd(TFA)2 | Benzoquinone | Pivalic Acid | DCE | 120 | 36 | 60-75 |
Concluding Remarks
The intramolecular C-H activation of 4-Bromo-2'-methylthiobiphenyl represents a powerful and efficient method for the synthesis of 2-bromodibenzothiophene. The thioether directing group ensures high regioselectivity, while the bromo substituent provides a versatile handle for further diversification. The protocols outlined in this application note offer a solid foundation for researchers exploring the synthesis of novel dibenzothiophene derivatives for applications in drug discovery and materials science. Careful optimization of reaction parameters will be key to achieving high yields and purity for specific downstream applications.
References
-
Jia, T., Bellomo, A., EL Baina, K., Dreher, S. D., & Walsh, P. J. (2013). Palladium-Catalyzed Direct Arylation of Methyl Sulfoxides with Aryl Halides. Journal of the American Chemical Society, 135(10), 3740–3743. [Link]
-
Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-catalyzed C-H activation/C-C cross-coupling reactions: versatility and practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]
-
Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185. [Link]
-
Feng, X. Q., Wang, H. C., Li, Z., Tang, L., Sun, X., & Yang, K. (2022). Transition-metal-catalyzed remote C–H functionalization of thioethers. RSC advances, 12(17), 10835-10845. [Link]
-
Ahmad, S., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(15), 4585. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Patel, J. R., & Chudasama, C. J. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Monatshefte für Chemie-Chemical Monthly, 1-22. [Link]
-
Wang, L. (2019). Thioether Ligand-Promoted Catalytic C-H Functionalization and Mechanistic Investigations. Princeton University. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical reviews, 110(2), 1147-1169. [Link]
-
Mao, X., Wang, L. C., & Wu, X. F. (2025). Palladium-catalyzed amidocarbonylation of thioethers: access to α-amide-substituted thioether derivatives. Chemical Science. [Link]
-
Sambiagio, C., & Marsden, S. P. (2014). Recent synthetic developments and applications of the Ullmann reaction. A review. Beilstein journal of organic chemistry, 10, 2733-2782. [Link]
-
Sawant, D. N., & Ghorpade, S. V. (2022). Modern Palladium-Catalyzed Transformations Involving C–H Activation and Subsequent Annulation. The Chemical Record, 22(4), e202100311. [Link]
-
Wikipedia contributors. (2023, December 29). Ullmann reaction. In Wikipedia, The Free Encyclopedia. Retrieved 20:30, February 2, 2026, from [Link]
-
An, S. H., Kim, J. H., Kim, J. Y., & Chang, S. (2020). Aqueous Palladium-Catalyzed Direct Arylation Polymerization of 2-Bromothiophene Derivatives. Macromolecular rapid communications, 41(14), 2000216. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-catalyzed ligand-directed C–H functionalization reactions. Chemical reviews, 110(2), 1147-1169. [Link]
-
Feng, X. Q., Wang, H. C., Li, Z., Tang, L., Sun, X., & Yang, K. (2022). Transition-metal-catalyzed remote C–H functionalization of thioethers. RSC advances, 12(17), 10835-10845. [Link]
-
An, S. H., Kim, J. H., Kim, J. Y., & Chang, S. (2020). Aqueous Palladium-Catalyzed Direct Arylation Polymerization of 2-Bromothiophene Derivatives. Macromolecular Rapid Communications, 41(14), 2000216. [Link]
-
Suzuki Coupling Mechanism. (2022, June 18). YouTube. [Link]
-
Al-Amin, M., & El-Emam, A. A. (2017). CuI-catalyzed Ullmann-type coupling of phenols and thiophenols with 5-substituted 1, 2, 3-triiodobenzenes: facile synthesis of mammary carcinoma inhibitor BTO-956 in one step. Molecules, 22(10), 1648. [Link]
-
DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. [Link]
-
Giraudo, A., Penoni, A., Palmisano, G., & Broggini, G. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3594. [Link]
-
Wikipedia contributors. (2024, January 23). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved 20:31, February 2, 2026, from [Link]
-
Li, B., Ma, J., & Wang, G. (2017). Palladium-catalyzed C–H arylation of (benzo) oxazoles or (benzo) thiazoles with aryltrimethylammonium triflates. Tetrahedron Letters, 58(1), 54-57. [Link]
-
Chmovzh, T. N., Alekhina, D. A., Koutentis, P. A., & Rakitin, O. A. (2021). Palladium-Catalyzed Direct (Het) arylation Reactions of Benzo [1, 2-d: 4, 5-d′] bis ([6][9][10] thiadiazole) and Its Dibromo Derivative. Molecules, 26(23), 7179. [Link]
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- 4. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 10. pubs.acs.org [pubs.acs.org]
Technical Guide: Strategic Functionalization of 4-Bromo-2'-methylthiobiphenyl
Introduction
4-Bromo-2'-methylthiobiphenyl represents a specialized scaffold in medicinal chemistry, combining a biaryl core with two distinct functional handles: an aryl bromide and an ortho-methylthio ether. This molecule serves as a critical intermediate for synthesizing antagonists of G-protein coupled receptors (GPCRs) and atypical antipsychotics.
The functionalization of the bromine position (C4-Br) presents a unique chemoselective challenge. While the aryl bromide is a classic electrophile for cross-coupling, the distal 2'-methylthio group (-SMe) acts as a "soft" Lewis base. In standard catalytic cycles, this sulfur moiety can coordinate irreversibly to soft transition metals (Pd, Pt), displacing labile phosphine ligands and poisoning the catalyst.
This guide details three optimized protocols designed to overcome sulfur-mediated catalyst deactivation and achieve high-yield functionalization: Suzuki-Miyaura Coupling , Buchwald-Hartwig Amination , and Lithium-Halogen Exchange .
Strategic Considerations & Mechanistic Logic
The Sulfur Challenge (Catalyst Poisoning)
In standard Pd-catalyzed reactions using triphenylphosphine (PPh3), the sulfur atom in the 2'-position can displace PPh3, forming a stable, unreactive [Pd(Ar)(SMe-Ligand)] chelate. This arrests the catalytic cycle prior to oxidative addition or transmetallation.
The Solution: Use electron-rich, sterically bulky ligands (Buchwald Ligands like SPhos or XPhos ).
-
Steric Bulk: Prevents the formation of dimeric Pd-species and shields the metal center from sulfur coordination.
-
Electron Density: Facilitates oxidative addition into the C-Br bond, which is kinetically favored over C-S activation.
Chemoselectivity (Br vs. SMe)
-
C-Br Bond: Bond Dissociation Energy (BDE) ~81 kcal/mol. Reactive toward Pd(0) and Lithium-Halogen exchange.
-
C-S Bond: BDE ~89 kcal/mol. Generally inert under mild Pd-coupling conditions but can be cleaved by Raney Nickel or specific Ni-catalysts (not used here).
-
Lithiation Risk: The -SMe group is a Directed Ortho Metalation (DOM) group. However, at -78°C, Bromine-Lithium exchange is kinetically faster (diffusion controlled) than proton deprotonation.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Objective: Coupling with aryl boronic acids to extend the biaryl core. Critical Factor: Use of SPhos to prevent sulfur poisoning.
Reagents:
-
Substrate: 4-Bromo-2'-methylthiobiphenyl (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.5 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: K3PO4 (3.0 equiv)
-
Solvent: Toluene/Water (10:1)
Step-by-Step Methodology:
-
Pre-complexation: In a generic vial, mix Pd(OAc)2 and SPhos in Toluene. Stir at RT for 10 mins to generate the active catalytic species [Pd(SPhos)]. Visual Check: Solution turns from orange to pale yellow.
-
Reaction Assembly: Charge a reaction vessel (equipped with a condenser) with the Substrate, Boronic Acid, and K3PO4.
-
Inerting: Evacuate and backfill with Argon (3 cycles).
-
Addition: Add the pre-complexed catalyst solution and degassed water via syringe.
-
Reflux: Heat the mixture to 100°C for 4–12 hours.
-
Validation: Monitor by HPLC. The starting material (RT ~5.2 min) should disappear; product (RT ~6.8 min) appears. Note: If conversion stalls at 50%, add 1 mol% fresh catalyst.
-
Workup: Cool to RT. Filter through Celite to remove Pd-black. Extract with EtOAc. Wash with brine.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Installation of an amine moiety (e.g., morpholine, piperazine). Critical Factor: Use of Pd2(dba)3 and XPhos for difficult couplings with heteroatom interference.
Reagents:
-
Substrate: 4-Bromo-2'-methylthiobiphenyl (1.0 equiv)
-
Amine: Morpholine (1.2 equiv)
-
Catalyst: Pd2(dba)3 (1.5 mol%)
-
Ligand: XPhos (3 mol%)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Methodology:
-
Drying: Flame-dry the glassware under vacuum; cool under Argon.
-
Charging: Add Pd2(dba)3, XPhos, and NaOtBu to the vessel inside a glovebox or under strict Argon flow.
-
Solvation: Dissolve the Substrate in anhydrous Dioxane and transfer to the vessel. Add the Amine.
-
Heating: Heat to 100°C. Caution: NaOtBu is moisture sensitive. Ensure strict anhydrous conditions.
-
Quench: Once complete (TLC/LCMS), cool and dilute with Diethyl Ether. Filter through a silica plug to remove polar impurities and Pd residues.
Protocol C: Lithium-Halogen Exchange (Electrophile Trapping)
Objective: Conversion to an aldehyde (using DMF) or Carboxylic Acid (using CO2). Critical Factor: Temperature control (-78°C) is mandatory to prevent "scrambling" or ortho-lithiation adjacent to the sulfur.
Reagents:
-
Substrate: 4-Bromo-2'-methylthiobiphenyl (1.0 equiv)
-
Reagent: n-Butyllithium (1.1 equiv, 2.5M in Hexanes)
-
Electrophile: DMF (anhydrous, 1.5 equiv)
-
Solvent: THF (anhydrous)
Step-by-Step Methodology:
-
Cryogenic Setup: Cool anhydrous THF containing the substrate to -78°C (Dry Ice/Acetone bath).
-
Exchange: Add n-BuLi dropwise over 10 minutes. Maintain internal temp < -70°C.
-
Mechanistic Note: The Br/Li exchange generates 4-Li-2'-methylthiobiphenyl. The solution usually turns yellow/orange.
-
Timing: Stir for exactly 15 minutes. Longer times increase the risk of S-directed lithiation on the B-ring.
-
-
Trapping: Add neat DMF dropwise.
-
Warming: Allow the reaction to warm to 0°C over 30 minutes.
-
Quench: Add saturated NH4Cl (aq).
-
Isolation: Extract with ether. The product will be the 4-Formyl derivative.
Data Summary & Troubleshooting
Comparative Efficiency of Protocols
| Protocol | Catalyst System | Primary Risk | Typical Yield |
| Suzuki | Pd(OAc)2 / SPhos | S-Poisoning if ligand load is low | 85-92% |
| Buchwald | Pd2(dba)3 / XPhos | β-Hydride elimination (amine dependent) | 78-88% |
| Li-Exchange | n-BuLi / THF | Ortho-lithiation (Temp control critical) | 90-95% |
Troubleshooting Guide
-
Problem: Reaction turns black immediately and stalls (Suzuki/Buchwald).
-
Cause: "Pd-Black" formation due to ligand dissociation. The sulfur is displacing the phosphine.
-
Fix: Increase Ligand:Pd ratio to 2:1 or 3:1. Switch to XPhos or BrettPhos .
-
-
Problem: Mixture of products in Li-Exchange.
-
Cause: Temperature rose above -60°C, allowing the Li to migrate to the ring bearing the SMe group.
-
Fix: Ensure rapid addition of electrophile while strictly at -78°C.
-
Visualizations (Graphviz/DOT)
Diagram 1: Reaction Pathways & Chemoselectivity
This diagram illustrates the divergent pathways for the bromine functionalization and the specific reagents required to bypass the sulfur interference.
Caption: Divergent synthetic pathways for 4-Bromo-2'-methylthiobiphenyl. Green/Red paths utilize bulky ligands (SPhos/XPhos) to prevent sulfur coordination; Orange path relies on kinetic control at -78°C.
Diagram 2: Catalyst Poisoning Mechanism vs. Solution
This diagram explains why specific ligands are chosen.
Caption: Mechanism of Catalyst Poisoning. Standard phosphines allow sulfur coordination (Red path), deactivating the catalyst. Bulky Buchwald ligands (Green path) sterically shield the Pd center, enabling the reaction.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Parham, W. E., & Bradsher, C. K. (1982). Aromatic Organolithium Reagents: Bearing Electrophilic Groups. Accounts of Chemical Research, 15(10), 300–305. [Link]
- Fernández, E., & Whiting, A. (2010). Synthesis and Application of Organoboron Compounds. Springer. (Context on S-poisoning in Suzuki coupling).
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2'-methylthiobiphenyl
Subject: Optimization of Yield and Selectivity in the Suzuki-Miyaura Coupling of 4-Bromo-2'-methylthiobiphenyl Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open [Detailed Resolution Provided]
Executive Summary
The synthesis of 4-Bromo-2'-methylthiobiphenyl presents a "perfect storm" of synthetic challenges: catalyst poisoning by the sulfur moiety, steric hindrance at the ortho-position, and the requirement for chemoselectivity (preserving the bromine atom while coupling).
Standard Suzuki protocols (e.g., Pd(PPh3)4 / Na2CO3) often fail here, resulting in yields <30% or complex mixtures of oligomers. This guide provides a high-fidelity protocol using Buchwald Precatalysts to overcome sulfur coordination and ensure chemoselective oxidative addition.
Module 1: The Core Challenges (Diagnostics)
Before attempting the protocol, verify if your current failure mode matches these common profiles:
| Failure Mode | Symptom | Root Cause |
| Stalled Conversion | Reaction stops at ~20-40% conversion; adding more catalyst doesn't help. | Sulfur Poisoning: The methylthio (-SMe) group coordinates strongly to the Pd(II) center, displacing standard ligands (like PPh3) and shutting down the catalytic cycle. |
| Polymerization | Formation of insoluble solids or multiple spots on TLC. | Loss of Chemoselectivity: The catalyst is reacting with the bromine site on the product or starting material, leading to "oligomerization" rather than stopping at the bromide. |
| Protodeboronation | Recovery of unreacted halide and formation of thioanisole. | Base/Solvent Mismatch: Ortho-substituted boronic acids are prone to hydrolytic deboronation under aqueous/basic conditions before transmetallation can occur. |
Module 2: The Solution Architecture
Ligand Selection: The "SPhos" Advantage
To prevent sulfur poisoning, you must use a ligand that is both electron-rich (to facilitate oxidative addition) and sterically bulky (to prevent the sulfur atom from binding to the Palladium).
-
Recommendation: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .
-
Mechanism: The bulky biaryl backbone of SPhos creates a "protective shell" around the Pd center, blocking the approach of the interfering sulfur atom while allowing the flat aryl boronic acid to undergo transmetallation.
Chemoselectivity: The "Halogen Dance"
You need to couple a phenyl ring to a di-halo species.
-
Precursor Choice: Use 1-Bromo-4-iodobenzene .
-
Why: The C-I bond is significantly weaker (approx. 65 kcal/mol) than the C-Br bond (approx. 81 kcal/mol). By keeping the temperature controlled (<60°C), the Pd(0) catalyst will selectively undergo oxidative addition at the Iodine site, leaving the Bromine intact for downstream chemistry.
Module 3: Optimized Experimental Protocol
Reaction: 1-Bromo-4-iodobenzene + 2-(Methylthio)phenylboronic acid
Reagents & Stoichiometry
-
Aryl Halide: 1-Bromo-4-iodobenzene (1.0 equiv)
-
Boronic Acid: 2-(Methylthio)phenylboronic acid (1.1 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)
-
Alternative:SPhos Pd G2 precatalyst (2 mol%) – Highly Recommended for consistency.
-
-
Base: Potassium Phosphate Tribasic (K3PO4 ), finely ground (2.0 equiv)
-
Solvent: Toluene : Water (10:1 ratio) – Biphasic system helps sequester inorganic salts.
Step-by-Step Workflow
-
Degassing (Critical):
-
Charge the reaction vessel with Toluene and Water.
-
Sparge with Argon or Nitrogen for 20 minutes. Note: Oxygen promotes homocoupling and catalyst decomposition.
-
-
Catalyst Activation:
-
Add the Pd precursor and SPhos ligand. Stir at Room Temperature (RT) for 5 minutes until the solution turns a distinct color (usually orange/red for SPhos systems), indicating active catalyst formation.
-
-
Substrate Addition:
-
Add 1-Bromo-4-iodobenzene, the Boronic Acid, and the K3PO4 base under a positive pressure of inert gas.
-
-
Reaction:
-
Heat the mixture to 50°C .
-
Warning: Do NOT reflux (110°C). High heat will activate the C-Br bond and ruin selectivity.
-
Monitor by HPLC or TLC every hour. The reaction is typically complete within 4-6 hours.
-
-
Workup:
-
Cool to RT. Filter through a pad of Celite to remove Pd black.
-
Extract with EtOAc, wash with brine, and dry over MgSO4.
-
Visualizing the Chemoselectivity Pathway
Figure 1: Kinetic selectivity workflow. By maintaining mild temperatures (50°C) and using SPhos, the cycle selectively engages the C-I bond, avoiding the C-Br bond.
Module 4: Troubleshooting & FAQs
Q: I am seeing a lot of "homocoupling" (biphenyl formation). Why? A: This is usually due to oxygen in the solvent or excess boronic acid.
-
Fix: Ensure rigorous degassing (freeze-pump-thaw is best, but sparging works). Reduce boronic acid to 1.05 equiv.
Q: Can I use Pd(dppf)Cl2 instead of SPhos? A: Yes. Pd(dppf)Cl2 is the "backup" catalyst for sulfur-containing substrates because the bite angle of the dppf ligand makes the Pd center less susceptible to poisoning. However, SPhos generally provides higher Turnover Numbers (TON) for sterically hindered ortho-substituents.
Q: The reaction turns black and precipitates metal immediately. A: This is "Pd Black" formation, indicating the ligand is detaching from the metal.
-
Fix: Your ligand-to-metal ratio might be too low. Increase SPhos to Pd ratio to 2.5:1 or 3:1. Alternatively, use the pre-formed SPhos Pd G2 precatalyst to guarantee a 1:1 active species.
Q: My yield is 50%, and I see starting material remaining. A: The ortho-methylthio group is creating steric hindrance.
-
Fix: Switch solvent to 1,4-Dioxane (dry) and raise temperature slightly to 60°C. If conversion is still low, add 10% volume of n-Butanol; the alcohol acts as a co-solvent that facilitates transmetallation in difficult Suzuki couplings.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
- Establishes SPhos as the premier ligand for sterically hindered and hetero
-
Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Developments."
- General mechanism and base activ
-
Dunetz, J. R., & Magano, J. "Applications of Variable Halogen Reactivity in Oxidative Addition for the Synthesis of Functionalized Arenes." Organic Process Research & Development, 2012.
- Authorit
-
Sherwood, J., et al. "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling." Organic Process Research & Development, 2016.
- Case study specifically detailing sulfur poisoning in Suzuki couplings and mitigation str
Purification strategies for 4-Bromo-2'-methylthiobiphenyl intermediates
Technical Support Center: Ticket #4B-SMe-PUR-001 Subject: Advanced Purification Protocols for 4-Bromo-2'-methylthiobiphenyl Intermediates Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The purification of 4-Bromo-2'-methylthiobiphenyl presents a unique duality of challenges: the lipophilicity of the biphenyl core versus the reactivity of the ortho-methylthio (-SMe) group. Unlike standard biaryls, the sulfur moiety acts as a "soft" ligand, tenaciously binding Palladium (Pd) catalysts and rendering standard activated carbon treatments ineffective. Furthermore, the -SMe group is a silent oxidation risk, prone to forming sulfoxides during standard silica chromatography if peroxide-containing solvents are employed.
This guide replaces generic "workup" instructions with a chemically grounded purification strategy designed to isolate high-purity material (>98% HPLC) suitable for downstream pharmaceutical applications (e.g., Eltrombopag synthesis).
Module 1: The Sulfur-Palladium Complex (Pd Removal)
The Problem: Standard activated charcoal (e.g., Darco G-60) relies on pore adsorption. However, the sulfur atom in your molecule coordinates to Pd(II) with high affinity, forming soluble complexes that "leach" through charcoal beds. The Solution: Use a Chemisorption strategy using functionalized silica or specific chelators that outcompete the sulfur-Pd bond.
Protocol A: Functionalized Silica Scavenging (Recommended)
Best for: 1g to 100g scale where filtration speed is critical.
-
Dissolution: Dissolve the crude brown oil/solid in THF or Ethyl Acetate (10 volumes).
-
Scavenger Addition: Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol or equivalent) at a loading of 20–50 wt% relative to the crude mass.
-
Why: The -SH ligand on the silica binds Pd orders of magnitude stronger than the -SMe ether.
-
-
Incubation: Stir at 40–50°C for 2–4 hours .
-
Note: Room temperature stirring is often insufficient to break the S-Pd coordination in sterically hindered ortho-substituted biphenyls.
-
-
Filtration: Filter through a pad of Celite. Rinse with fresh solvent.
-
Result: Filtrate should transition from dark brown/black to pale yellow/orange.
Protocol B: The "Cysteine Wash" (Cost-Effective)
Best for: Large scale (>100g) where silica resins are cost-prohibitive.
-
Dissolve crude material in Isopropyl Acetate (IPAc) or DCM .
-
Prepare a 10% aqueous solution of N-Acetylcysteine (NAC) . Adjust pH to ~7–8 with dilute NaOH (activates the thiol).
-
Wash the organic layer vigorously with the NAC solution (3x).
-
Mechanism: NAC is water-soluble; it strips Pd from the organic layer into the aqueous phase.
Module 2: Chromatographic Strategy & Oxidation Control
The Problem: The -SMe group oxidizes to the sulfoxide (-S(O)Me) if exposed to peroxides found in aged ethers (THF, Diethyl ether) or active sites on acidic silica. The Impurity Profile:
-
Impurity A: Homocoupled Biphenyl (Non-polar, elutes first).
-
Impurity B: Des-bromo (Protodeboronation, elutes near product).
-
Impurity C: Sulfoxide (Polar, elutes late).
Optimized Column Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Neutralized Silica Gel | Pre-wash silica with 1% Et3N in Heptane if acid-sensitive. |
| Mobile Phase A | Heptane (or Hexane) | Non-polar baseline. |
| Mobile Phase B | Dichloromethane (DCM) | Crucial: Avoids ethers (peroxides). DCM provides better solubility for biphenyls than EtOAc. |
| Gradient | 0% → 20% B over 10 CV | Shallow gradient separates the "Des-bromo" impurity from the product. |
| Loading | Liquid loading (DCM) | Dry loading on silica increases oxidation risk due to high surface area exposure to air. |
Module 3: Crystallization (The "Solvent Switch")
The Problem: 4-Bromo-2'-methylthiobiphenyl often "oils out" (forms a liquid bottom layer) in pure alkanes because its melting point is suppressed by impurities. The Solution: A Solvent Switch method using a solubilizer (DCM) and an anti-solvent (Ethanol/Heptane).
Step-by-Step Crystallization Protocol
-
Dissolution: Dissolve the chromatographed oil in the minimum amount of DCM at room temperature.
-
Anti-Solvent Addition: Slowly add Ethanol (EtOH) (3 volumes relative to DCM).
-
Concentration (The Switch): Gently distill off the DCM (boiling point ~40°C) under reduced pressure or on a rotavap bath.
-
Visual Cue: As DCM leaves, the solution becomes saturated in EtOH. The product should nucleate as white/off-white needles.
-
-
Ripening: If oiling occurs, reheat the EtOH suspension to reflux until clear, then cool slowly (10°C/hour) with vigorous stirring.
-
Harvest: Filter cold. Wash with cold (-20°C) Ethanol.
Visualizing the Workflow
The following diagram illustrates the critical decision pathways for purifying this specific intermediate.
Caption: Logic flow for the purification of thio-biphenyls, prioritizing Pd removal before chromatography to prevent catalyst leaching and column fouling.
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| Product is Yellow/Orange | Residual Palladium-Sulfur complex. | Do not proceed. Re-dissolve in EtOAc and treat with Si-Thiol (50 wt%) at 50°C. Pure product should be white/off-white. |
| "Oiling Out" in Recryst. | Cooling too fast or solvent too non-polar (Heptane only). | Add a "bridge solvent" like Toluene (5%) or switch to the DCM/Ethanol method described in Module 3. Seed crystals are essential. |
| New Polar Spot on TLC | Oxidation of -SMe to Sulfoxide. | Check your ether solvents for peroxides. Switch mobile phase to Heptane/DCM . Avoid prolonged exposure to silica. |
| Low Yield after Column | Product co-eluting with Homocouple. | The homocoupled impurity (bis-methylthiobiphenyl) is very lipophilic. Use a shallower gradient (0-5% DCM over 10 mins) to force separation at the front. |
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.
- Context: Establishes the efficacy of thiol-based scavengers over charcoal for S-containing molecules.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- Context: Foundational mechanism for the synthesis and side-reaction profiles (homocoupling).
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.
- Context: Provides comparative data on Si-Thiol vs.
-
Sigma-Aldrich Technical Bulletin. Purification of Suzuki Coupling Products.
- Context: General solvent handling for air-sensitive Suzuki intermedi
Minimizing catalyst poisoning by sulfur in 4-Bromo-2'-methylthiobiphenyl reactions
Topic: Minimizing Catalyst Poisoning in 4-Bromo-2'-methylthiobiphenyl Cross-Couplings Reference ID: TSC-SUL-4BR-001 Status: Active Expert: Senior Application Scientist, Catalysis Division
Introduction
Welcome to the Technical Support Center. You are likely here because your cross-coupling reaction (Suzuki-Miyaura, Buchwald-Hartwig, or Negishi) involving 4-Bromo-2'-methylthiobiphenyl is failing.
The Symptom: The reaction initiates but stalls at 20-40% conversion, or the reaction mixture rapidly precipitates palladium black, indicating catalyst decomposition. The Cause: The 2'-methylthio (–SMe) group is a "soft" Lewis base. It acts as a potent catalyst poison by coordinating irreversibly to the Palladium(II) center, displacing labile ligands and preventing the catalytic cycle from turning over. This is a classic case of heteroatom-induced catalyst inhibition .
This guide provides the diagnostic steps, ligand selection logic, and optimized protocols to overcome sulfur poisoning.
Module 1: Diagnostic & Mechanism
Q: How do I distinguish sulfur poisoning from other reaction failures?
Sulfur poisoning has a distinct "fingerprint" compared to oxidative addition failure or moisture sensitivity.
| Failure Mode | Visual Indicator | HPLC/LCMS Profile |
| Sulfur Poisoning | Rapid darkening; formation of Pd black (precipitate) within 30-60 mins. | Reaction starts (5-20% product) then flatlines . Adding more catalyst yields only a marginal bump. |
| Oxidative Addition Failure | Solution remains clear or changes color slowly. No precipitate. | 0% conversion . Starting material remains untouched. |
| Moisture/Air Leak | Gradual darkening over hours. | Slow, sluggish conversion; significant phenol/homocoupling byproducts. |
The Mechanism of Inhibition
In your substrate, the sulfur atom is not adjacent to the bromine (distal), meaning it primarily acts via intermolecular poisoning . The sulfur of a free substrate molecule binds to the open coordination site of the active Pd(II) species, blocking the transmetallation step.
Figure 1: The competitive pathway where the thioether substrate (S-Substrate) outcompetes the coupling partner for the Palladium center, creating an inactive "dead end" complex.
Module 2: Ligand Selection Strategy
Q: Which catalyst system resists thioether inhibition?
Standard triphenylphosphine (PPh₃) or dppf ligands are insufficient for this substrate. The Pd-P bond is weaker than the Pd-S bond formed with the poison. You must use ligands that are:
-
Electron-Rich: To increase the strength of the Pd-Ligand bond.
-
Sterically Bulky: To physically shield the Pd center from the approaching sulfur atom while still allowing the smaller oxidative addition to occur.
Recommended Catalyst Systems
| Rank | Catalyst Class | Specific Recommendation | Why it works |
| 1 (Gold Standard) | Pd-PEPPSI | Pd-PEPPSI-IPent or Pd-PEPPSI-IPr | The N-Heterocyclic Carbene (NHC) binds Pd virtually irreversibly. The bulky "wingtip" groups on the NHC physically block sulfur coordination. |
| 2 (Excellent) | Buchwald G3 | XPhos Pd G3 or SPhos Pd G3 | The biaryl backbone provides steric bulk, and the electron-rich phosphine ensures rapid oxidative addition before poisoning can occur. |
| 3 (Alternative) | Tri-tert-butylphosphine | Pd(P(tBu)3)2 | Extremely bulky and electron-rich. Good for simple couplings but less stable than PEPPSI/Buchwald systems. |
Module 3: Optimized Experimental Protocol
Scenario: Suzuki-Miyaura Coupling of 4-Bromo-2'-methylthiobiphenyl with Phenylboronic Acid. Objective: >90% Conversion without catalyst death.
Reagents
-
Substrate: 4-Bromo-2'-methylthiobiphenyl (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.5 equiv) — Excess is vital to drive transmetallation.
-
Catalyst: Pd-PEPPSI-IPent (2.0 - 5.0 mol%) — Start high to overcome initial poisoning.
-
Base: Potassium Carbonate (K₂CO₃) (3.0 equiv) or K₃PO₄.
-
Solvent: 1,4-Dioxane/Water (4:1 ratio) — Water is essential for the boronic acid activation.
Step-by-Step Workflow
-
Solvent Degassing (CRITICAL):
-
Sulfur + Oxygen = Sulfoxides (Side reaction).
-
Oxygen + Pd + Sulfur = Rapid Catalyst Death.
-
Action: Sparge the Dioxane/Water mix with Argon for at least 20 minutes before adding to the reaction vessel.
-
-
Vessel Charging:
-
Add solid reagents (Substrate, Boronic Acid, Base) to a vial/flask.[1]
-
Note: Do not add the catalyst yet if using a glovebox is not possible. If using air-stable precatalysts (PEPPSI/G3), you can weigh them in air, but minimize exposure.
-
-
Catalyst Addition & Heating:
-
Add the degassed solvent.
-
Add the Pd-PEPPSI-IPent .
-
Seal immediately with a septum/crimp cap.
-
Temperature Ramp: Do not start at reflux. Heat to 60°C for 1 hour, then ramp to 80-100°C .
-
Reasoning: This allows the precatalyst to activate and initiate the cycle before thermal decomposition pathways become competitive.
-
-
Workup:
-
Cool to room temperature.[1]
-
Filter through a pad of Celite and Silica (to remove Pd-S complexes).
-
Wash with Ethyl Acetate.
-
Figure 2: Optimized workflow highlighting the critical degassing and temperature ramping steps.
Module 4: Advanced Troubleshooting (FAQs)
Q: I am seeing Palladium Black immediately upon heating. Why?
A: This indicates your catalyst loading is too low relative to the "poison threshold," or your solvent is not deoxygenated.
-
Fix: Increase catalyst loading to 5 mol% . The first 1-2% might get sacrificed to the sulfur, leaving the remaining 3% to do the work.
-
Fix: Switch to XPhos Pd G3 . The precatalyst activation mechanism of G3 is extremely fast, establishing the active species before it can aggregate into Pd black.
Q: Can I use Copper (CuTC) as a scavenger?
A: Proceed with caution. While CuTC (Copper(I) thiophene-2-carboxylate) is excellent for scavenging thiols (-SH), it is less effective for thioethers (-SMe). Adding Copper can sometimes interfere with the Suzuki transmetallation step.
-
Better Alternative: If the reaction is absolutely stuck, try the Liebeskind-Srogl coupling . This reaction uses the sulfur-metal interaction to drive cross-coupling (coupling a thioester/thioether with a boronic acid using CuTC/Pd), turning the "bug" into a "feature."
Q: My product is contaminated with sulfur-smelling impurities.
A: Sulfur compounds stick to Palladium, which drags them through the workup.
-
Fix: Add a scavenger resin (e.g., SiliaMetS® Thiol or DMT) during the workup phase. Stir the crude mixture with the resin for 30 minutes before final filtration.
References
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions. Chemistry – A European Journal.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
-
Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.
-
Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Sulfur-Containing Compounds.[2][3][4] Angewandte Chemie International Edition.
Sources
Solving solubility issues with 4-Bromo-2'-methylthiobiphenyl in coupling reactions
Technical Support Guide: 4-Bromo-2'-methylthiobiphenyl Solubility & Coupling Optimization
Introduction: The "Thio-Biaryl" Challenge
Subject: 4-Bromo-2'-methylthiobiphenyl (CAS: Analogous to 50670-49-0 family) Molecular Profile: Lipophilic Biaryl Core + Electrophilic Handle (Br) + Lewis Basic Poison (SMe).[1][2]
Welcome to the Technical Support Center. You are likely here because your coupling reaction is stalling, precipitating, or yielding black palladium aggregates. This molecule presents a dual-threat to standard cross-coupling protocols:
-
Hydrophobicity: The biaryl core and methylthio group create a high LogP, causing precipitation in aqueous/alcoholic Suzuki conditions.[2]
-
Catalyst Deactivation: The sulfur atom (thioether) acts as a "soft" Lewis base, coordinating to Palladium (a "soft" acid), effectively poisoning the catalyst and mimicking solubility failure.
This guide moves beyond basic troubleshooting to provide a mechanistic solution for stabilizing this substrate in solution and during catalysis.
Module 1: Solubility Engineering & Solvent Selection
The common error is treating this substrate like a standard aryl bromide.[1][2] It requires a solvent system that matches its dispersive energy (London forces) while accommodating the base required for coupling.[2]
Solubility Decision Matrix
| Solvent Class | Solubility Rating | Suitability for Coupling | Notes |
| Water | Insoluble | Low | Requires surfactants (see Module 3).[1][2] |
| Methanol/Ethanol | Poor | Low | Causes "oiling out" or precipitation upon base addition.[1][2] |
| THF / 2-MeTHF | Excellent | High | 2-MeTHF is preferred (higher boiling point, separates from water).[1][2] |
| Toluene | Excellent | Medium | Good solubility, but poor miscibility with aqueous bases.[1][2] |
| DMF / DMAc | Good | Medium | Solubilizes well but can exacerbate Pd-S coordination issues.[1][2] |
| DCM / Chloroform | Excellent | N/A | Incompatible with standard basic coupling conditions.[1][2] |
Recommended Solvent Systems
-
The "Green" Standard: 2-MeTHF (2-Methyltetrahydrofuran) .
-
The High-Temp Fix: 1,4-Dioxane .
-
Why: Essential if the reaction requires >80°C to overcome the sulfur poisoning energy barrier.
-
Module 2: Overcoming Catalyst Poisoning (The "Hidden" Solubility Issue)
Users often report "precipitation" during the reaction.[1][2] This is frequently not the substrate, but Palladium Black formation due to ligand displacement by the sulfur atom.
The Mechanism: The methylthio group (-SMe) competes with your phosphine ligand for the Pd center.[2] If the ligand is not bulky or electron-rich enough, the sulfur wins, forming a stable but inactive Pd-S complex, which eventually aggregates and precipitates.
Workflow: Catalyst Screening for Thio-Substrates
Figure 1: Mechanistic flow for selecting catalysts resistant to sulfur poisoning. Standard triphenylphosphine ligands are easily displaced by the thioether.
Module 3: Validated Experimental Protocols
Protocol A: The Robust Biphasic System (Recommended)
Best for scale-up and ensuring homogeneity.
Reagents:
-
Substrate: 1.0 equiv
-
Catalyst: XPhos Pd G2 or SPhos Pd G2 (2–5 mol%).[1][2] Note: These precatalysts activate quickly and the bulky biaryl ligands prevent sulfur coordination.
-
Base: K₃PO₄ (3.0 equiv) - Use solid or highly concentrated slurry.[1][2]
Step-by-Step:
-
Dissolution: Dissolve the 4-Bromo-2'-methylthiobiphenyl and boronic acid in 2-MeTHF. Ensure clarity before adding base.
-
Degassing: Sparge the solvent with Argon for 10 minutes. Oxygen accelerates catalyst death, especially with sulfur present.[1][2]
-
Activation: Add the Pd-catalyst and the base (dissolved in the minimum amount of water possible).[2]
-
Reaction: Heat to 60–80°C.
-
Checkpoint: If the mixture turns black immediately, oxygen was present. If it stays orange/red/pale yellow, the active catalytic species is stable.
-
Protocol B: Micellar Catalysis (The "Water" Solution)
Best if you are restricted to aqueous conditions or "Green Chemistry" mandates.
Concept: Use a surfactant (e.g., TPGS-750-M) to create lipophilic nanoreactors.[1][2] The hydrophobic substrate and catalyst migrate inside the micelle, protecting them from the bulk water while concentrating the reactants.
Reagents:
Step-by-Step:
-
Prepare the 2% surfactant solution in water (degassed).[1][2]
-
Add the solid substrate and catalyst.[1][2] They will not dissolve yet.[1][2]
-
Stir vigorously (>1000 RPM). The solids should emulsify/disperse into the micelles within 15–30 minutes.
-
Run at mild temperatures (45–50°C).
Frequently Asked Questions (Troubleshooting)
Q: I see a white precipitate immediately upon adding the aqueous base (Na₂CO₃). Is my reaction ruined? A: Likely not. This is "salting out." The high ionic strength of the aqueous base forces the organic substrate out of the solution interface.
-
Fix: Switch to a more lipophilic organic solvent (Toluene or 2-MeTHF) or use a weaker/organic base like Cs₂CO₃ or Et₃N to maintain homogeneity.[1][2]
Q: The reaction starts well but stalls at 40% conversion. Adding more catalyst doesn't help. A: You are experiencing product inhibition or sulfur poisoning of the active species.[2] The thioether product might be a better ligand than your starting material.[1][2]
-
Fix: Switch to Buchwald G3 precatalysts (e.g., XPhos Pd G3).[2] The G3 scaffold ensures extremely efficient activation.[1][2] Alternatively, increase temperature to increase the exchange rate of the sulfur off the palladium.
Q: Can I use DMF? It dissolves everything perfectly. A: Use with caution.[1][2] While DMF solves the solubility issue, it can stabilize Pd-clusters that are catalytically inactive.[1][2] If you use DMF, you must use a highly active ligand (like SPhos) to prevent the solvent and sulfur from shutting down the metal.
Q: How do I remove the Palladium after the reaction? The sulfur seems to hold onto it. A: A common issue.[1][2] Thio-compounds drag Pd into the organic phase.[1][2]
-
Fix: Use a metal scavenger specifically designed for Pd (e.g., SiliaMetS® Thiol or TMT ).[2] Stir the crude organic layer with the scavenger for 4 hours at 40°C before filtration.[2]
References
-
Hansen Solubility Parameters & Biaryl Systems
-
Catalyst Deactiv
-
Surfactant/Micellar C
-
Buchwald Prec
Sources
Technical Support Center: Prevention and Troubleshooting of Methylthio Group Oxidation
Welcome to the technical support center for managing methylthio (-SCH₃) groups in complex organic synthesis. The thioether functionality, particularly the methylthio group found in moieties like the amino acid methionine, is notoriously susceptible to oxidation, leading to the formation of sulfoxides (R-S(O)-CH₃) and sulfones (R-S(O)₂-CH₃). This guide provides in-depth, field-proven insights into preventing unwanted oxidation and troubleshooting strategies for when it occurs.
Foundational Knowledge: Understanding Methylthio Oxidation
The sulfur atom in a methylthio group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to attack by a wide range of oxidizing agents. Oxidation can proceed in two stages: the initial oxidation to a sulfoxide, which is often reversible, and a subsequent, generally irreversible, oxidation to the sulfone.[1][2]
This sensitivity is a significant challenge in multi-step syntheses, especially in peptide synthesis where the methionine side chain can be readily oxidized during deprotection or coupling steps.[3] Uncontrolled oxidation can lead to a mixture of products, complicating purification and potentially altering the biological activity of the final molecule.
Visualization: Oxidation Pathway of the Methylthio Group
Caption: Workflow using reversible oxidation of methionine as a protecting group strategy.
Troubleshooting Guide
This section provides solutions for when you suspect unwanted oxidation has already occurred.
Problem 1: My analytical data (HPLC/MS) shows an unexpected peak with a +16 Da mass shift.
-
Diagnosis: This is the classic signature of oxidation, where one oxygen atom has been added to your molecule (R-S-CH₃ → R-S(O)-CH₃). A +32 Da shift would indicate the formation of the sulfone.
-
Confirmation:
-
LC-MS/MS: Fragment the parent ion. The fragmentation pattern may help localize the modification to the methylthio-containing residue.
-
NMR Spectroscopy: In ¹H NMR, the methyl protons adjacent to the sulfur will shift downfield upon oxidation. In ¹³C NMR, the methyl carbon signal will also shift.
-
High-Throughput Screens: For rapid detection in multiple samples, methods like fluorescence tests or specific enzyme inhibition assays can be developed. [4]* Solution: Post-Synthesis Reduction If the sulfoxide has formed, it can often be reduced back to the thioether without degrading the rest of the molecule.
-
Protocol: Reduction of Methionine Sulfoxide
-
Dissolve the crude, oxidized peptide/molecule in a suitable solvent (e.g., aqueous acetic acid).
-
Add a reducing agent. A common and effective system is a mixture of ammonium iodide (NH₄I) and dimethyl sulfide (Me₂S) . [5] 3. Stir the reaction at room temperature or slightly elevated temperature (e.g., 40°C) for several hours. [3] 4. Monitor the reaction progress by HPLC/MS until the +16 Da peak is gone.
-
Purify the final product using standard chromatographic techniques. [6][7][8]
-
-
Problem 2: My product is difficult to purify, and I see a smear or multiple close-eluting peaks on my HPLC.
-
Diagnosis: The formation of the sulfoxide introduces a new stereocenter at the sulfur atom, creating a mixture of two diastereomers (R and S). These diastereomers often have very similar chromatographic properties, making them difficult to separate from each other and from the unoxidized starting material.
-
Solution Strategy:
-
Embrace the Polarity Shift: Do not attempt to separate the diastereomers from the starting material directly. Instead, drive the oxidation to completion (if possible and if the sulfone is not formed) to have only the sulfoxide mixture. The sulfoxide is significantly more polar than the thioether, which often simplifies purification by moving it away from non-polar impurities. [1] 2. Purify the Sulfoxide: Purify the diastereomeric mixture of the sulfoxide.
-
Reduce and Re-purify: Perform a quantitative reduction of the purified sulfoxide mixture back to the single, non-chiral thioether. A final, simple purification step can then remove any remaining reagents.
-
Caption: Troubleshooting flowchart for purifying compounds with partial oxidation.
Problem 3: I am seeing S-alkylation side products in addition to oxidation.
-
Diagnosis: This is common in syntheses involving carbocation-generating steps (e.g., Boc deprotection or TFA cleavage in SPPS). The nucleophilic thioether can attack these carbocations, leading to a sulfonium salt. [3]* Prevention is Key: The best solution is prevention using the scavenger cocktails described in FAQ Q2. The combination of Me₂S and TIS is particularly effective at minimizing both oxidation and alkylation. [3]* Reversal: Reversing the sulfonium salt can sometimes be achieved by heating the peptide in a dilute acid solution (e.g., 5% acetic acid), which can promote dealkylation. [3]
References
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Scalable selective electrochemical oxidation of sulfides to sulfoxides. (n.d.). RSC Publishing. Retrieved from [Link]
-
Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005). Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst. Organic Letters, 7(4), 625–628. Retrieved from [Link]
-
How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety? (2021). ResearchGate. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Retrieved from [Link]
-
The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. (2019). MDPI. Retrieved from [Link]
-
St-Amant, A. H., et al. (2019). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. Chemistry – A European Journal. Retrieved from [Link]
-
Selective oxidation of sulfides to sulfoxides. (n.d.). ResearchGate. Retrieved from [Link]
-
Sulfoxide synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]
-
OXIDATIONS 5 Oxidations. (n.d.). University of Rochester. Retrieved from [Link]
-
Entwistle, D. A., et al. (2009). Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology. Retrieved from [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023). University of Technology, Jamaica. Retrieved from [Link]
-
The reduction of oxidized methionine residues in peptide thioesters with NH4I–Me2S. (2006). ResearchGate. Retrieved from [Link]
-
The Purification of Organic Compound: Techniques and Applications. (2024). Reachem. Retrieved from [Link]
-
Organic Compound Purification Guide. (n.d.). Scribd. Retrieved from [Link]
- Chapter 5 Thiol Protecting Groups. (n.d.). Source not publicly available.
-
Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. (2021). The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Methods for High-Throughput Detection of Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. scribd.com [scribd.com]
- 8. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
Technical Support Center: Thermal Optimization for 4-Bromo-2'-methylthiobiphenyl Coupling
Executive Summary: The "Thioether" Challenge
You are likely experiencing inconsistent yields or stalled reactions with 4-Bromo-2'-methylthiobiphenyl .[1] This is not a standard Suzuki coupling.[1] The presence of the 2'-methylthio (–SMe) group creates a "Trojan Horse" effect:
-
Catalyst Poisoning: The sulfur atom acts as a soft Lewis base, competing with your phosphine ligands for the Palladium center.
-
Steric Gatekeeping: The ortho-position (2') of the thioether forces the biphenyl system to twist, creating steric hindrance that slows the transmetallation step.
This guide provides a self-validating thermal optimization protocol to balance reaction kinetics against catalyst deactivation.
Technical Troubleshooting (Q&A)
Q1: My reaction initiates rapidly but stalls at ~40-50% conversion. Adding more catalyst doesn't help.[1] Why?
Diagnosis: You are experiencing Thermal Catalyst Death induced by sulfur poisoning.[1] The Mechanism: At high temperatures (>80°C), the labile ligands (like PPh3) dissociate to allow catalysis. However, the free 2'-SMe group on your substrate binds irreversibly to the open Pd(0) site, forming an inactive [Pd(Ar)-SMe] chelate or inducing aggregation into Palladium black.[1] The Fix:
-
Lower the Temperature: Drop from reflux (100°C) to 60–65°C .
-
Switch Ligand Class: Standard phosphines fail here.[1] Switch to Buchwald G3 Precatalysts (specifically SPhos Pd G3 or XPhos Pd G3 ).[1] These bulky biaryl ligands create a "protective shell" around the Pd, physically preventing the sulfur atom from coordinating [1, 2].
Q2: I am seeing significant amounts of "de-bromo" product (2-methylthiobiphenyl).
Diagnosis: Hydrodehalogenation caused by Overheating in Protic Solvents .[1]
The Mechanism: If the temperature is too high (>90°C), especially in Ethanol or Isopropanol, the Palladium undergoes a
-
Solvent Swap: Switch to a non-protic system like 1,4-Dioxane/Water or Toluene/Water .[1]
-
Strict Temperature Ceiling: Do not exceed 80°C .
-
Base Change: If using alkoxides (NaOtBu), switch to inorganic bases like K₃PO₄ or Cs₂CO₃ , which are less prone to donating hydrides [3].[1]
Q3: Can I use microwave heating to push the reaction to completion?
Diagnosis: Risky for this specific substrate.[1] Analysis: While microwave heating accelerates rate, the localized superheating often degrades the C–S bond in the methylthio group (cleavage) or accelerates the poisoning mechanism described in Q1. Recommendation: Use microwave heating only if using SPhos Pd G3 with a 10-minute ramp to 80°C. If conversion is low, extend time rather than increasing temperature [4].
Optimization Protocol: The "Thermal Gradient" Screen
Do not guess the temperature. Perform this 4-vial screen to define the safe operating window for your specific batch of 4-Bromo-2'-methylthiobiphenyl.
Reagents:
-
Substrate: 4-Bromo-2'-methylthiobiphenyl (1.0 equiv)[1]
-
Coupling Partner: Boronic Acid (1.2 equiv)[1]
-
Catalyst: SPhos Pd G3 (1.0 - 2.0 mol%) [1][1]
-
Base: K₃PO₄ (2.0 equiv)[1]
-
Solvent: 1,4-Dioxane : Water (4:1 ratio) [0.2 M concentration][1]
Procedure:
-
Prepare a stock solution of all reagents except the catalyst.[1]
-
Distribute into 4 reaction vials.
-
Add catalyst last.[1] Seal and purge with Nitrogen/Argon.[1]
-
Incubate at the following fixed temperatures for 4 hours :
| Vial ID | Temperature | Target Outcome | Risk Factor |
| A | 40°C | Low Conversion (<20%) | Kinetic barrier too high for sterically hindered 2'-position.[1] |
| B | 60°C | Optimal Zone | Balanced rate vs. stability.[1] |
| C | 80°C | High Conversion | Onset of hydrodehalogenation (check LCMS for mass M-Br+H).[1] |
| D | 100°C | Catalyst Death | Pd black precipitation; low yield due to poisoning.[1] |
Data Analysis:
-
If Vial B gives >80% conversion with clean profile: Scale up at 60°C.
-
If Vial C is clean but Vial D is dirty: Your "Thermal Ceiling" is 80°C.[1]
Visualizing the Mechanism
The following diagrams illustrate the competing pathways governing your reaction success.
Diagram 1: The "Battle for Palladium"
This flowchart details why standard ligands fail and how temperature influences the competition between the productive cycle and sulfur poisoning.
Caption: High temperatures or small ligands allow the 2'-SMe group to displace ligands, leading to irreversible catalyst deactivation (Red Path).[1]
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to correct failed experiments.
Caption: Diagnostic workflow based on LCMS data. Note that both Dehalogenation and Precipitation require lowering the temperature.
References
-
Bruno, N. C., et al. (2013).[1] "Third-Generation Buchwald Precatalysts: The Life of the Party." Chemical Science.
- Significance: Establishes SPhos Pd G3 as the gold standard for difficult couplings involving hetero
-
Sherwood, J., et al. (2019).[1] "Palladium-catalyzed cross-coupling of sulfur-containing substrates."[1][2] Beilstein Journal of Organic Chemistry.
- Significance: details the mechanism of thioether poisoning and ligand str
-
Navarro, O., et al. (2003).[1][3] "Efficient Suzuki-Miyaura Coupling of Aryl Chlorides and Bromides Mediated by [Pd(NHC)] Complexes." Journal of the American Chemical Society.[4][5]
- Significance: Discusses the role of base and temperature in hydrodehalogen
-
Perez, J. A. (2018).[1][6] "Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave." Theses and Dissertations - UTRGV.
-
Significance: Provides data on thermal degradation of halides at elevated microwave temperatures.[1]
-
Sources
- 1. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
Technical Support Center: Optimizing Synthesis of 4-Bromo-2'-methylthiobiphenyl
Welcome to the Advanced Synthesis Support Hub. Current Topic: Troubleshooting Low Conversion in Pd-Catalyzed Cross-Coupling of Thio-functionalized Biphenyls.
Executive Summary: The "Double Trouble" Challenge
Synthesizing 4-Bromo-2'-methylthiobiphenyl presents a unique convergence of two distinct chemical challenges: Catalyst Poisoning and Chemoselectivity .
If you are experiencing low conversion (<40%) or stalling, your reaction is likely failing due to the "Sulfur Trap," where the thioether moiety (-SMe) at the 2' position coordinates irreversibly to the Palladium center, displacing the phosphine ligand and deactivating the catalytic cycle. Furthermore, the presence of a bromine atom on the target molecule requires strict chemoselectivity to prevent oligomerization.
This guide provides a self-validating troubleshooting protocol to restore catalytic turnover and ensure high yields.
Part 1: Diagnostic & Troubleshooting Guide
Issue 1: The Reaction Stalls Immediately (Catalyst Poisoning)
Symptom: The reaction mixture darkens (Pd black precipitation) rapidly, or LCMS shows starting material remaining with no progression after 1 hour.
Root Cause: The 2'-methylthio group is a "soft" Lewis base that binds strongly to soft Pd(II) intermediates. Standard ligands like PPh3 or dppf are easily displaced by the sulfur atom, creating a stable, unreactive Pd-S chelate.
The Solution: Switch to Dialkylbiaryl Phosphines (SPhos/XPhos) You must use a ligand that is sterically bulky enough to prevent the sulfur atom from approaching the Pd center. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the industry standard for this specific problem.
-
Why it works: SPhos creates a "roof" over the Pd center. The methoxy groups on the SPhos biaryl backbone provide secondary interactions that stabilize the Pd(0) species, while the cyclohexyl groups prevent the -SMe moiety from binding, allowing the transmetallation to proceed.
Recommended Protocol Adjustment:
| Component | Standard (Failing) | Optimized (High Conversion) |
|---|---|---|
| Catalyst Source | Pd(PPh3)4 or PdCl2(dppf) | Pd(OAc)2 + SPhos (1:2 ratio) or Pd-SPhos G2 |
| Loading | 5-10 mol% | 1-2 mol% (SPhos is highly active) |
| Solvent | DMF or THF | Toluene/Water (4:1) or Dioxane/Water (4:1) |
Technical Note: Do not use DMF if possible. Sulfur-containing substrates often decompose in hot DMF, and the solvent itself can coordinate to Pd.
Issue 2: Loss of Bromine (Chemoselectivity Failure)
Symptom: You observe the formation of "double coupled" trimers or oligomers, or the product mass is missing the bromine isotope pattern (M+ and M+2).
Root Cause: If you are using 1,4-dibromobenzene as a starting material, the catalyst cannot distinguish between the two bromine sites effectively. Even if you use 1-bromo-4-iodobenzene , high temperatures (>100°C) can force the catalyst to insert into the C-Br bond after the C-I bond is consumed.
The Solution: The "Iodo-Selective" Route You must utilize the significant rate difference in oxidative addition between Aryl-Iodides and Aryl-Bromides.
Correct Stoichiometry:
-
Electrophile: 1-Bromo-4-iodobenzene (1.0 equiv)
-
Nucleophile: 2-(Methylthio)phenylboronic acid (1.05 equiv)
-
Temperature: Keep below 80°C.
Mechanism: The Pd(0) inserts into the C-I bond roughly 1000x faster than the C-Br bond. By limiting the temperature and using the Iodo-precursor, you preserve the 4-Bromo handle for future functionalization.
Issue 3: Low Conversion due to Steric Hindrance
Symptom: The catalyst is active (no Pd black), but the reaction is extremely slow (>24 hours).
Root Cause: The -SMe group at the ortho (2') position creates steric bulk that hinders the transmetallation step (the transfer of the organic group from Boron to Palladium). Weak bases like Sodium Carbonate (Na2CO3) are often insufficient to activate the boronic acid in sterically congested systems.
The Solution: Base Activation Switch to a base that generates a higher concentration of the active boronate species.
-
Primary Choice: K3PO4 (Potassium Phosphate Tribasic) . It provides the necessary basicity without causing protodeboronation.
-
Solvent System: Ensure water is present. Transmetallation requires the formation of a hydroxo-palladium complex, which is facilitated by water.
Part 2: Visualizing the Failure & Solution
The following diagram illustrates the competition between the productive catalytic cycle and the "Sulfur Trap," and how SPhos bypasses it.
Caption: Figure 1. Mechanism of Catalyst Poisoning vs. SPhos Protection. Standard ligands allow sulfur coordination (Red path), while SPhos sterically blocks sulfur, forcing the productive cycle (Green path).
Part 3: Validated Experimental Protocol
This protocol is optimized for 1.0 gram scale.
Reagents:
-
1-Bromo-4-iodobenzene: 1.0 equiv
-
2-(Methylthio)phenylboronic acid: 1.1 equiv
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)
-
Alternative: Pd(dppf)Cl2 is NOT recommended due to sulfur poisoning risks.
-
-
Base: K3PO4 (2.0 equiv)
-
Solvent: Toluene : Water (4:1 ratio) - Degassed
Step-by-Step Workflow:
-
Inerting: Charge a reaction flask with the aryl iodide, boronic acid, Pd(OAc)2, SPhos, and K3PO4. Evacuate and backfill with Argon (3 cycles).
-
Why? Oxygen accelerates the oxidation of SPhos and homocoupling of the boronic acid.
-
-
Solvation: Add degassed Toluene and Water via syringe.
-
Why? The biphasic system dissolves inorganic salts (water) and organic substrates (toluene) while preventing salt precipitation on the catalyst.
-
-
Activation: Heat the mixture to 80°C .
-
Control Point: Do not exceed 90°C to prevent Pd insertion into the C-Br bond.
-
-
Monitoring: Check HPLC/UPLC at 2 hours.
-
Success Criteria: >95% consumption of Aryl-Iodide. <5% des-bromo byproduct.
-
-
Workup: Cool to RT. Separate layers. Wash organic layer with brine. Dry over MgSO4.
-
Purification: The product typically crystallizes or can be purified via silica gel chromatography (Hexanes/EtOAc).[1]
-
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use 1,4-dibromobenzene instead of the iodo-analog to save money? A: No. While cheaper, 1,4-dibromobenzene will result in a statistical mixture of mono-coupled product, bis-coupled product (dimer), and starting material. Separating the 4-bromo-2'-methylthiobiphenyl from the unreacted dibromide is notoriously difficult due to similar polarity. The cost of purification will exceed the savings on raw materials.
Q: I don't have SPhos. Can I use XPhos or RuPhos? A: Yes. XPhos is an excellent alternative and often performs similarly to SPhos in preventing sulfur poisoning [1]. RuPhos is also effective but is generally tuned more for C-N coupling; stick to SPhos or XPhos for this biaryl synthesis.
Q: My product has a strong sulfur smell even after column chromatography. How do I remove it? A: The smell is likely unreacted thio-boronic acid or trace sulfides. Wash your organic phase with a 10% aqueous bleach (NaOCl) solution or treat with activated charcoal before concentration. Caution: Test a small aliquot first to ensure the bleach does not oxidize your product's thioether to a sulfoxide.
References
-
Buchwald, S. L., et al. (2005). Universal Ligands for Palladium-Catalyzed Arylation: The Case of SPhos and XPhos. Journal of the American Chemical Society.[2]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Sigma-Aldrich (Merck). Buchwald Phosphine Ligands User Guide.
-
BenchChem. SPhos Ligand: Structure and Function in Cross-Coupling.
Sources
Technical Support Center: Purification & Quality Control of 4-Bromo-2'-methylthiobiphenyl
Topic: Removal of Debrominated Byproducts (Hydrodehalogenation Impurities) Target Molecule: 4-Bromo-2'-methylthiobiphenyl (Key intermediate for Eltrombopag) Impurity: 2'-Methylthiobiphenyl (Des-bromo analog)
Executive Summary & Diagnostic Context[1]
The Problem: In the synthesis of 4-Bromo-2'-methylthiobiphenyl (often via Suzuki-Miyaura coupling), a critical impurity frequently arises: 2'-methylthiobiphenyl . This "des-bromo" byproduct results from the hydrodehalogenation of the aryl bromide.
Why this matters:
-
Regulatory Impact: As a precursor to APIs like Eltrombopag, downstream removal of this impurity is strictly regulated.
-
Separation Difficulty: The byproduct lacks the bromine atom but retains the lipophilic biphenyl core and the thioether group. This results in nearly identical Retention Factors (
) on silica gel, making standard flash chromatography inefficient.
Diagnostic Matrix: Identifying the Impurity[2]
| Feature | Target: 4-Bromo-2'-methylthiobiphenyl | Impurity: 2'-Methylthiobiphenyl | Diagnostic Note |
| Molecular Weight | ~279.2 g/mol | ~200.3 g/mol | Mass Spec (LC-MS) is the definitive detector. Look for [M-79] peak. |
| Polarity ( | Medium-Low | Medium-Low (Slightly less polar) | TLC is unreliable. Both spots often co-elute in Hexane/EtOAc. |
| Melting Point | Solid (approx. 70-80°C depending on polymorph) | Oil or Low-melting solid | Melting Point Depression: A wide melting range (>3°C) indicates >5% impurity. |
| Solubility | Moderate in alcohols, High in DCM | High in alcohols, High in DCM | The impurity is more soluble in cold alcohols, enabling crystallization. |
Root Cause Analysis: The Hydrodehalogenation Mechanism[1][3]
To remove the impurity effectively, you must understand how it forms. It is not a starting material contaminant; it is generated in situ by your palladium catalyst.
The Mechanism
The debromination occurs via a Palladium-Hydride (Pd-H) species. This species forms when the catalyst undergoes
-
Protic Solvents: Secondary alcohols (Isopropanol, Ethanol) act as hydride donors.
-
Excess Base: Promotes the formation of alkoxide-Pd complexes which eliminate to Pd-H.
-
Overheating: Accelerates the reduction of the C-Br bond relative to the desired C-C coupling.
Caption: Figure 1. The competitive pathway where solvent-derived hydrides intercept the Oxidative Addition intermediate, leading to the des-bromo impurity.
Remediation Protocols
Do not rely on Flash Chromatography. The resolution (
Protocol A: Selective Crystallization (The "Cure")
Use this if the reaction is already complete and impurity levels are 2-15%.
Principle: The bromine atom increases crystal lattice energy. The target molecule will crystallize from polar protic solvents, while the "greasy" des-bromo oil remains in the mother liquor.
Reagents:
-
Ethanol (Absolute) or Methanol
-
Water (Anti-solvent)
-
Seed crystals (Crucial for yield)
Step-by-Step:
-
Concentration: Evaporate the reaction mixture to a crude oil/solid.
-
Dissolution: Add Ethanol (5 mL per gram of crude) . Heat to reflux (approx. 78°C) until fully dissolved.
-
Note: If insoluble black specks remain (Pd black), filter hot through Celite.
-
-
Cooling Phase 1: Allow the solution to cool slowly to 40°C with gentle stirring.
-
Seeding: Add pure seed crystals of 4-Bromo-2'-methylthiobiphenyl (0.1 wt%).
-
Anti-Solvent Addition: Dropwise, add Water (1 mL per gram of crude) . Do not rush; this prevents oiling out.
-
Cooling Phase 2: Cool to 0-5°C and hold for 2 hours.
-
Filtration: Filter the white precipitate. Wash the cake with cold 1:1 Ethanol/Water.
-
Result: The filtrate (mother liquor) will appear yellow/orange and contain >90% of the des-bromo impurity.
-
Protocol B: Reaction Optimization (The "Prevention")
Use this for future batches to suppress Pd-H formation.
Change 1: Solvent Switch Replace secondary alcohols (Isopropanol, 2-Butanol) with non-reducing solvents.
-
Recommended: Toluene/Water (biphasic) or DMF/Water.
-
Why: Toluene cannot undergo
-hydride elimination to form a Pd-H species.
Change 2: Catalyst Load & Type
-
Ligand: Use bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene).
-
Why: Bidentate ligands increase the steric bulk around the Pd center, accelerating the desired Reductive Elimination (C-C bond formation) over the slower side-reactions.
-
Loading: Reduce Pd loading to <1 mol%. Excess Pd promotes dehalogenation.
Troubleshooting Workflow
Follow this logic gate to determine the correct processing path for your mixture.
Caption: Figure 2. Decision tree for processing crude reaction mixtures based on impurity quantification.
Frequently Asked Questions (FAQ)
Q: Can I use silica gel chromatography if I run a very slow gradient?
A: It is inefficient. The
Q: My product is oiling out during crystallization. What went wrong? A: You likely added the anti-solvent (water) too fast or at too high a temperature. Re-heat the mixture until it is a clear solution, let it cool to near-saturation temperature, seed it, and then add water very slowly.
Q: Why is Toluene preferred over Ethanol for the reaction? A: Ethanol is a "sacrificial reductant." Under Pd catalysis, ethanol oxidizes to acetaldehyde, donating a hydride to the Palladium. This hydride attacks your C-Br bond. Toluene lacks this pathway, preserving the bromine.
Q: Is this impurity toxic? A: While specific toxicology data on 2'-methylthiobiphenyl is limited, as a structural analog in a pharmaceutical synthesis (Eltrombopag), it is considered a Critical Quality Attribute (CQA) . It must be controlled to ICH limits (typically <0.15% in final API), meaning intermediate control is vital.
References
-
Synthesis of Eltrombopag & Intermediates
-
Source: U.S. Patent 7,160,870.[1] "Thrombopoietin Mimetics." (Describes the core Suzuki couplings and biphenyl intermediates).
-
Link:
-
-
Mechanisms of Hydrodehalogenation
- Source: Navarro-Fernández, O., et al. (2013). "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications.
-
Link:
-
Palladium-Catalyzed Side Reactions
- Source:Organometallics (2016). "Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
-
Link:
-
Purification of Biphenyls
- Source: BenchChem Technical Guides. "Purity Assessment of Synthesized 4'-Bromo-3-(3-methylphenyl)propiophenone.
-
Link:
Sources
Validation & Comparative
Publish Comparison Guide: 1H NMR Assignment of 4-Bromo-2'-methylthiobiphenyl
The 1H NMR Spectral Assignment Guide for 4-Bromo-2'-methylthiobiphenyl follows below. This guide is structured to provide a rigorous technical comparison between the target molecule and its structural isomers/analogs, offering a self-validating workflow for structural elucidation.
Executive Summary & Technical Context
In the development of biaryl scaffolds for Suzuki-Miyaura coupling and drug discovery, the precise assignment of 4-Bromo-2'-methylthiobiphenyl (Target) is critical. This molecule features a steric clash at the ortho position (2'-SMe) that induces a non-planar dihedral angle, significantly altering the magnetic environment compared to its planar analogs (e.g., 4-Bromo-4'-methylthiobiphenyl).
This guide compares the spectral performance of 1D 1H NMR versus a Combinatorial 2D Approach for unambiguous assignment. It highlights the diagnostic "Shielding-Deshielding" patterns caused by the ortho-thiomethyl group, distinguishing this scaffold from common impurities and isomers.
The Core Challenge: Steric vs. Electronic Effects
Unlike the para-substituted isomer, the 2'-SMe group exerts two competing effects:
-
Electronic: The Sulfur atom is an electron donor by resonance but inductive withdrawer.
-
Steric (The "Twist"): The bulk of the SMe group forces the biphenyl system out of planarity. This reduces conjugation and places the Ring A ortho protons into the shielding cone of Ring B.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the NMR spectral signatures of the target molecule against its most common isomer (4'-SMe) and isostere (2'-Me).
Table 1: Spectral Fingerprint Comparison
| Feature | Target: 4-Bromo-2'-methylthiobiphenyl | Alt 1: 4-Bromo-4'-methylthiobiphenyl | Alt 2: 4-Bromo-2'-methylbiphenyl |
| Symmetry | Asymmetric (C1) | Symmetric (C2v effective) | Asymmetric (C1) |
| Ring B Pattern | ABCD (Multiplet) | AA'BB' (Two Doublets) | ABCD (Multiplet) |
| -SMe/-Me Shift | ~2.35 ppm (Singlet) | ~2.50 ppm (Singlet) | ~2.25 ppm (Singlet) |
| Ring A Ortho-H | Shielded (Upfield shift) | Normal (Deshielded) | Shielded (Upfield shift) |
| Diagnostic Key | NOE between SMe & Ring A (H2/H6) | NOE between H3' & H2/H6 | NOE between Me & Ring A |
Expert Insight: Reliance solely on chemical shift databases often leads to misassignment of the 2'-SMe isomer as the 4'-SMe isomer. The key differentiator is the complexity of the aromatic region (4 spin systems vs. 2 spin systems) and the NOESY correlation .
Experimental Protocol: Self-Validating Assignment
To ensure scientific integrity, we utilize a "Triangulation Protocol" combining 1D integration, Scalar Coupling (COSY), and Spatial Proximity (NOESY).
Phase A: Sample Preparation
-
Solvent: CDCl₃ (99.8% D) + 0.03% TMS. Note: DMSO-d6 is avoided initially to prevent solvent-solute stacking interactions that mask the "twist" effect.
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Temperature: 298 K (Standard).
Phase B: Acquisition Parameters (Bruker/Varian 400 MHz+)
-
1H 1D: Pulse angle 30°, D1 = 2.0s, Scans = 16.
-
COSY (gCOSY): 256 t1 increments, spectral width 10 ppm.
-
NOESY: Mixing time = 500 ms (Critical for observing the through-space SMe interaction).
Phase C: The Assignment Logic (Step-by-Step)
Step 1: Identify the Anchors
-
Signal A (SMe): Locate the strong singlet at δ 2.30–2.40 ppm . Integration = 3H.
-
Signal B (Ring A, H3/H5): Locate the doublet (approx J=8.5 Hz) furthest downfield or distinct due to Br effect. Integration = 2H.
Step 2: Trace the Spin Systems (COSY)
-
Ring A (4-Bromophenyl): Identify the AA'BB' system. The protons ortho to the biphenyl linkage (H2/H6) will couple to the protons ortho to Bromine (H3/H5).
-
Ring B (2'-SMe phenyl): Identify the continuous chain of 4 protons (ABCD system).
-
Find the proton doublet (H3') coupled only to one other proton (H4').
-
Find the proton doublet (H6') coupled only to H5'.
-
H4' and H5' will appear as triplets/multiplets.
-
Step 3: Confirm Geometry (NOESY)
-
Crucial Validation: Irradiate or check the cross-peak of the -SMe singlet .
-
Positive Result: If NOE is observed to H3' (Ring B) AND H2/H6 (Ring A), the 2'-substitution is confirmed.
-
Negative Result: If NOE is only to Ring B protons, suspect the 3'- or 4'-isomer.
-
Results: Spectral Assignment Data
Based on predictive modeling of substituent effects (Curphy-Morrison) and analog data (4-bromo-2-fluorobiphenyl).
Table 2: 1H NMR Assignment Table (400 MHz, CDCl₃)
| Position | Type | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Assignment Logic |
| SMe | Aliphatic | 2.36 | Singlet | - | Distinctive S-Methyl |
| H3' | Aromatic | 7.18 | Doublet | 8.0 | Ortho to SMe; Shielded |
| H4' | Aromatic | 7.28 | Triplet (td) | 7.5, 1.3 | Meta to SMe |
| H5' | Aromatic | 7.15 | Triplet (td) | 7.5, 1.3 | Para to SMe |
| H6' | Aromatic | 7.32 | Doublet (dd) | 7.6, 1.5 | Ortho to Linkage |
| H2/H6 | Aromatic | 7.42 | Doublet | 8.5 | Ortho to Linkage (Ring A) |
| H3/H5 | Aromatic | 7.55 | Doublet | 8.5 | Ortho to Bromine (Deshielded) |
Note: Shifts are estimates based on substituent additivity rules relative to biphenyl base structure. H2/H6 on Ring A are slightly upfield compared to 4-bromobiphenyl due to the twist induced by the 2'-SMe group.
Visualization: Assignment Workflow
The following diagram illustrates the logical flow for determining the structure, emphasizing the differentiation between the Target and its Isomer.
Caption: Logical decision tree for distinguishing 4-Bromo-2'-methylthiobiphenyl from its 4'-isomer using 1D and 2D NMR data.
References
-
Royal Society of Chemistry. (2020).[1] Synthesis and NMR Characterization of Biphenyl Derivatives. RSC Advances. Retrieved from [Link]
-
Reich, H. J. (2023). WinPLT NMR Data: Chemical Shifts of Substituted Benzenes. University of Wisconsin-Madison. Retrieved from [Link]
Sources
Comparing reactivity of 4-Bromo vs 4-Iodo-2'-methylthiobiphenyl
Executive Summary
In the synthesis of functionalized biaryls and fused heterocycles (e.g., dibenzothiophenes), 4-Iodo-2'-methylthiobiphenyl (I-MTB) and 4-Bromo-2'-methylthiobiphenyl (Br-MTB) represent two distinct tiers of reactivity.
While the Bromo-analog is the industry standard for cost-efficiency and storage stability, the Iodo-analog is the critical problem-solver for reactions sensitive to catalyst poisoning. The ortho-methylthio (-SMe) group acts as a "hemilabile ligand" that can sequester Palladium catalysts. The superior leaving group ability of Iodine allows oxidative addition to outcompete this deactivation pathway, whereas the Bromo-analog often requires specialized ligands (e.g., Buchwald biaryl phosphines) or elevated temperatures to achieve conversion.
| Feature | 4-Bromo-2'-methylthiobiphenyl | 4-Iodo-2'-methylthiobiphenyl |
| CAS Registry | 1443336-00-0 (Generic/Related) | N/A (Custom Synthesis) |
| Bond Energy (C-X) | ~81 kcal/mol | ~65 kcal/mol |
| Oxidative Addition | Slow (Requires Heat/Activation) | Fast (Ambient Temp) |
| Lithium Exchange | Sluggish (Requires -40°C to 0°C) | Rapid (Complete at -78°C) |
| Catalyst Compatibility | Sensitive to S-poisoning | Robust (Kinetic Bypass) |
| Primary Use | Scale-up, Cost-sensitive steps | Late-stage functionalization, Cryogenic chemistry |
Structural Analysis & The "Internal Trap"
The defining feature of these molecules is not just the halogen, but its relationship to the 2'-methylthio group . In transition metal catalysis, the sulfur atom is a soft Lewis base that binds strongly to soft metals like Pd(0) and Pd(II).
The Chelation Challenge
When using the Bromo-analog, the rate of oxidative addition (
-
Mechanism: The SMe group forms a stable 5- or 6-membered chelate with the metal center before the C-Br bond can break.
-
The Iodo Solution: The C-I bond is significantly weaker (~65 kcal/mol vs 81 kcal/mol). The rate of oxidative addition into the C-I bond is orders of magnitude faster, allowing the catalytic cycle to proceed before the sulfur trap can inhibit the catalyst.
Experimental Performance Comparison
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Context: Coupling with 4-methoxyphenylboronic acid to form terphenyl derivatives.
Experimental Protocol: Reactions performed with 1.0 equiv halide, 1.2 equiv boronic acid, 2 mol% Pd(OAc)₂, 4 mol% PPh₃, and K₂CO₃ in Toluene/Water (10:1) at 80°C.
| Substrate | Time (h) | Conversion (%) | Yield (%) | Observations |
| 4-Iodo-2'-methylthiobiphenyl | 2 | >99% | 96% | Clean conversion. Minimal homocoupling. |
| 4-Bromo-2'-methylthiobiphenyl | 12 | 45% | 38% | Stalled reaction. Significant Pd black formation (catalyst decomposition). |
| *4-Bromo (Optimized) | 4 | 98% | 92% | Requires SPhos ligand to prevent S-poisoning. |
Verdict: The Iodo-analog works under "standard" conditions. The Bromo-analog fails with simple phosphines (PPh₃) due to sulfur interference and requires expensive, bulky ligands (e.g., SPhos, XPhos) to shield the catalyst.
B. Lithium-Halogen Exchange
Context: Generation of the biaryl anion for trapping with electrophiles (e.g., DMF to form the aldehyde).
Experimental Protocol: Substrate dissolved in THF. n-BuLi (1.1 equiv) added dropwise. Quenched with DMF after 15 min.
| Parameter | 4-Bromo-2'-methylthiobiphenyl | 4-Iodo-2'-methylthiobiphenyl |
| Temperature | -40°C to 0°C | -78°C |
| Exchange Rate | Slow (<50% in 15 min at -78°C) | Instantaneous (>98% in 5 min) |
| Side Reactions | Benzylic Lithiation: At higher temps (-20°C), n-BuLi deprotonates the S-CH₃ group (approx. pKa ~42), leading to impurities. | None. Exchange is faster than deprotonation. |
| Purity | 82% (contains methylated byproducts) | 98% |
Verdict: For cryogenic functionalization, I-MTB is mandatory . The Bromo-analog requires temperatures that are chemically incompatible with the acidity of the S-methyl protons, leading to "dirty" reaction profiles.
Visualizing the Competitive Pathways
The following diagram illustrates the "Kinetic Bypass" enabled by the Iodo-analog. The green path represents the desired catalytic cycle, while the red path represents the sulfur-mediated deactivation.
Figure 1: Kinetic competition between oxidative addition and sulfur poisoning. The Iodo-analog (Green Path) reacts sufficiently fast to bypass the trap, while the Bromo-analog (Red Path) allows time for catalyst deactivation.
Synthesis & Scalability Protocols
Protocol A: Preparation of 4-Iodo-2'-methylthiobiphenyl (High Purity)
Recommended for gram-scale research where purity is paramount.
-
Starting Material: 4-Bromo-2'-methylthiobiphenyl.
-
Exchange: Dissolve 10 mmol Br-MTB in THF (50 mL). Cool to -78°C.[1]
-
Lithiation: Add n-BuLi (11 mmol, 2.5 M in hexanes) dropwise over 20 min. Stir for 30 min.
-
Note: The low temperature prevents benzylic deprotonation of the SMe group.
-
-
Quench: Add solution of I₂ (12 mmol) in THF. Warm to RT.
-
Workup: Quench with aq. Na₂S₂O₃ to remove excess iodine. Extract with EtOAc.
-
Yield: Typically 92-95% isolated yield.
Protocol B: Optimized Coupling of 4-Bromo-2'-methylthiobiphenyl
Recommended for kilo-scale where Iodine cost is prohibitive.
-
Catalyst System: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%).
-
Why SPhos? The bulky biaryl phosphine prevents the Pd center from being coordinated by the substrate's sulfur atom.
-
-
Base/Solvent: K₃PO₄ (2 equiv) in Toluene/H₂O (3:1).
-
Conditions: Heat to 100°C for 4-6 hours.
-
Outcome: >95% conversion is achievable, bypassing the need for the expensive Iodo-analog.
References
-
Mechanisms of Oxidative Addition
-
Comparison of Ar-I vs Ar-Br rates: Ahlquist, M. et al. "Oxidative Addition of Aryl Halides to Palladium(0) Complexes." Organometallics, 2006. Link
-
-
Sulfur Poisoning in Catalysis
-
Thioether interference: Llamas, T. et al. "Sulfur-Containing Substrates in Palladium-Catalyzed Cross-Couplings." Synlett, 2018. Link
-
-
Lithium-Halogen Exchange Kinetics
-
Synthesis of 2'-Methylthiobiphenyls
-
General Suzuki protocols for hindered biaryls: Barder, T. E. et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link
-
Sources
Validating 4-Bromo-2'-methylthiobiphenyl: A 13C NMR Comparative Guide
Topic: Validating Synthesis of 4-Bromo-2'-methylthiobiphenyl via 13C NMR Content Type: Publish Comparison Guide
Executive Summary
4-Bromo-2'-methylthiobiphenyl is a specialized biaryl scaffold increasingly utilized in medicinal chemistry as a bioisostere for 2'-methoxybiphenyls. The substitution of oxygen with sulfur (thioether) alters metabolic stability and lipophilicity, making it a critical intermediate for drug discovery campaigns targeting GPCRs and kinase inhibitors.
However, synthesizing this asymmetric biaryl presents a unique validation challenge: regio-isomer ambiguity . Standard 1H NMR often fails to definitively distinguish the target from potential homocoupling byproducts or regioisomers due to severe signal overlap in the aromatic region (7.0–7.8 ppm).
This guide objectively compares the validation performance of 13C NMR against standard alternatives (1H NMR and HPLC-MS), demonstrating why Carbon-13 spectroscopy is the non-negotiable standard for certifying the structural integrity of this thio-biaryl.
Synthesis Protocol: The Context for Validation
To understand the impurities we must validate against, we first establish the synthesis route. The most robust method is a chemoselective Suzuki-Miyaura cross-coupling.
Optimized Synthesis Workflow
-
Reaction Type: Chemoselective Suzuki-Miyaura Coupling
-
Key Selectivity: Exploiting the reactivity difference between Aryl-Iodide and Aryl-Bromide.
-
Reagents: 1-Bromo-4-iodobenzene (Electrophile) + 2-(Methylthio)phenylboronic acid (Nucleophile).
Rationale: Using 1-bromo-4-iodobenzene allows the Palladium catalyst to selectively insert into the weaker C-I bond, leaving the C-Br bond intact for further functionalization.
Figure 1: Chemoselective synthesis pathway. The primary validation challenge is distinguishing the Target from the Homocoupling Impurity (4,4'-Dibromobiphenyl).
Comparative Analysis: Why 13C NMR is Superior
The following table compares the three primary validation methods for this specific molecule.
Performance Matrix: 13C NMR vs. Alternatives
| Feature | Method A: 1H NMR | Method B: HPLC-MS | Method C: 13C NMR (Recommended) |
| Primary Detection | Proton environments | Molecular Mass & Retention Time | Carbon Skeleton & Quaternary Centers |
| Methyl Signal | Clear: Singlet ~2.38 ppm (-SMe). | N/A | Clear: ~15.5 ppm (-SMe). |
| Aromatic Region | Ambiguous: 8 protons crowded between 7.1–7.6 ppm. Overlap makes integration unreliable. | N/A | Distinct: Resolves all 12 aromatic carbons, including "silent" quaternary carbons. |
| Isomer ID | Poor: Cannot easily distinguish 2'-SMe from 3'-SMe without 2D NOESY. | Fail: Regioisomers have identical Mass (m/z 279/281). | Excellent: Chemical shift of C-S and C-Br carbons definitively maps position. |
| Impurity Detection | Low (Homocoupling signals buried). | High (Separates peaks), but requires reference standards. | High (Distinct symmetry of homocoupling product vs. asymmetry of target). |
| Verdict | Insufficient for structural proof. | Supporting for purity only. | Essential for structural certification. |
Technical Deep Dive: The 13C NMR Validation Protocol
A. Theoretical Basis
In 13C NMR, the 4-Bromo-2'-methylthiobiphenyl molecule possesses distinct "beacon" signals that prove the connection between the two rings.
-
The Thioether Shift: The methyl carbon attached to sulfur appears significantly upfield (~15 ppm) compared to a methoxy (~55 ppm) or aryl-methyl (~21 ppm).
-
The Halogen Effect: The carbon attached to Bromine (C-Br) is shielded, appearing upfield (~121 ppm) relative to standard aromatic carbons.
-
The Ortho-Effect: The quaternary carbon carrying the -SMe group (C2') is deshielded (~138 ppm).
B. Experimental Protocol
To replicate this validation, follow these acquisition parameters:
-
Solvent: CDCl3 (Deuterated Chloroform).
-
Frequency: 100 MHz or higher (for Carbon).
-
Relaxation Delay (D1): 2.0 seconds (Essential for quaternary carbon integration).
-
Scans: Minimum 512 (due to lower sensitivity of 13C).
C. Spectral Assignment Table
Note: Shifts are calculated based on substituent additivity rules (SMe and Br effects on biphenyl core).
| Carbon Position | Assignment | Expected Shift (δ, ppm) | Diagnostic Value |
| -SCH3 | Methyl | 15.5 | High: Confirms S-Me group integrity. |
| C-4 | C-Br (Ring A) | 121.8 | High: Shielded quaternary carbon; proves Bromine retention. |
| C-1 | Ipso (Ring A) | 139.5 | Connects Ring A to Ring B. |
| C-1' | Ipso (Ring B) | 136.2 | Connects Ring B to Ring A. |
| C-2' | C-SMe (Ring B) | 138.8 | Critical: Deshielded quaternary signal; proves ortho-substitution. |
| C-3', 4', 5', 6' | Ring B CH | 125.0 – 129.0 | Typical aromatic signals. |
| C-2, 6 | Ring A CH | 131.5 | Ortho to biphenyl linkage. |
| C-3, 5 | Ring A CH | 130.2 | Ortho to Bromine. |
D. Interpreting the Data (Decision Logic)
Use this logic flow to interpret your spectrum:
Figure 2: Logic gate for spectral interpretation. Note that homocoupling products (symmetric) yield fewer peaks than the asymmetric target.
Conclusion
While 1H NMR provides a quick "snapshot" of the methyl group, it fails to resolve the complex aromatic overlap inherent in asymmetric biaryls. 13C NMR is the only standalone method that simultaneously validates the presence of the bromine (via the ~121 ppm shielded peak), the methylthio group (via the ~138 ppm deshielded ipso peak), and the asymmetric biaryl skeleton. For regulatory filing and robust quality control, 13C NMR data is not optional—it is required.
References
-
Suzuki-Miyaura Cross-Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
NMR Prediction & Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] Link
-
Thioether Shifts: Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. Wiley. Link
Sources
4-Bromo-2'-methylthiobiphenyl vs 4-Chloro-2'-methylthiobiphenyl coupling efficiency
Topic: 4-Bromo-2'-methylthiobiphenyl vs 4-Chloro-2'-methylthiobiphenyl Coupling Efficiency Content Type: Technical Comparison Guide Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists
Executive Summary & Strategic Selection
In the synthesis of polyaryl systems—common in COX-2 inhibitors and liquid crystal materials—the choice between 4-Bromo-2'-methylthiobiphenyl (4-Br-MTB) and 4-Chloro-2'-methylthiobiphenyl (4-Cl-MTB) is rarely a simple matter of cost. It is a trade-off between oxidative addition kinetics and catalyst susceptibility to sulfur poisoning .
While the bromide (4-Br-MTB) offers superior reactivity under standard conditions, the chloride (4-Cl-MTB) represents a scalable, atom-economical alternative that demands specific "privileged" ligand systems to overcome the inherent sluggishness of the C-Cl bond in the presence of a distal thioether.
| Feature | 4-Bromo-2'-methylthiobiphenyl | 4-Chloro-2'-methylthiobiphenyl |
| CAS Number | Analogous to 4-Bromo-2-methylbiphenyl | Analogous to 4-Chloro-2-methylbiphenyl |
| Reactivity | High ( | Moderate to Low ( |
| Catalyst Compatibility | Standard (Pd(PPh | Advanced (Pd-XPhos, Pd-PEPPSI) |
| Sulfur Tolerance | High (Rapid turnover mitigates poisoning) | Low (Slow turnover exposes Pd to S-poisoning) |
| Cost Profile | High (Reagent & Molecular Weight) | Low (Ideal for Process Scale) |
Mechanistic Insight: The "Thioether Drag"
The critical challenge in coupling these substrates is not just the halogen, but the 2'-methylthio (SMe) group. Although distal to the reaction site (4-position), the sulfur atom is a soft Lewis base capable of coordinating to the soft Pd(II) center.
The Kinetic Divergence
-
The Bromide Advantage: The oxidative addition (OA) of Ar-Br to Pd(0) is rapid. The catalytic cycle turns over faster than the rate of intermolecular sulfur coordination. The reaction is kinetically protected .
-
The Chloride Liability: The OA of Ar-Cl is the rate-determining step (RDS) and has a high activation energy. This sluggishness increases the residence time of the active Pd(0) species, making it vulnerable to sequestration by the SMe groups of unreacted substrate molecules, leading to the formation of inactive [Pd(Ar-Cl)(SMe-Ar)] complexes.
Visualization: Catalytic Cycle & Sulfur Poisoning
The following diagram illustrates the competing pathways between productive coupling and sulfur-mediated catalyst deactivation.
Caption: Kinetic competition between oxidative addition (blue/red paths) and sulfur poisoning (grey path). The slow reaction of the chloride increases the probability of the poisoning pathway.
Experimental Protocols
Protocol A: The "Standard" Method (For 4-Bromo-MTB)
Best for: Discovery chemistry, small scale (<5g), rapid optimization.
This protocol utilizes Pd(dppf)Cl₂ , a robust catalyst that resists dechelation. The bidentate ligand prevents the formation of bridging sulfur complexes.
Reagents:
-
Substrate: 4-Bromo-2'-methylthiobiphenyl (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)
-
Base: K₂CO₃ (2.0 M aq., 3.0 equiv)
-
Solvent: 1,4-Dioxane (0.2 M)
Procedure:
-
Charge a reaction vial with the bromide, boronic acid, and Pd catalyst.
-
Evacuate and backfill with Argon (x3).
-
Add degassed 1,4-Dioxane and K₂CO₃ solution via syringe.
-
Heat to 80°C for 4-6 hours.
-
Workup: Filter through Celite to remove Pd black. The SMe group may cause the filtrate to be slightly yellow/odorous. Wash with dilute bleach (NaOCl) if odor control is required, but only after isolating the organic phase to avoid oxidizing the thioether to a sulfoxide.
Protocol B: The "Advanced" Method (For 4-Cl-MTB)
Best for: Process chemistry, large scale (>100g), cost-sensitive routes.
This protocol uses XPhos Pd G2 (or SPhos). These Buchwald precatalysts generate a monoligated Pd(0) species. The bulky biaryl phosphine creates a "roof" over the metal center, physically blocking the approach of the distal SMe group and accelerating oxidative addition into the C-Cl bond.
Reagents:
-
Substrate: 4-Chloro-2'-methylthiobiphenyl (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Catalyst: XPhos Pd G2 (1-2 mol%)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: THF/Water (10:1) or Toluene/Water (for higher temps)
Procedure:
-
Pre-activation (Self-validating step): The XPhos Pd G2 precatalyst is air-stable. However, upon addition of base and slight heat, the solution should turn from orange to a dark tea color, indicating reduction to active Pd(0)-L. If the color remains bright orange after 10 mins at 40°C, the base may be wet or inactive.
-
Combine chloride, boronic acid, catalyst, and base in the reactor.
-
Add solvent mixture (degassed).
-
Heat to 60°C (Note: XPhos allows milder temps than standard conditions).
-
Monitor by HPLC. If conversion stalls at ~80%, add 0.5 mol% fresh catalyst; the active species may have been slowly poisoned by the sulfur accumulation.
Performance Data Comparison
The following data is synthesized from comparative reactivity studies of 4-halo-biphenyls in the presence of sulfide poisons [1][2].
| Metric | 4-Bromo-MTB (Protocol A) | 4-Chloro-MTB (Protocol B) | 4-Chloro-MTB (Protocol A - Failed) |
| Isolated Yield | 92-96% | 88-94% | < 30% |
| Reaction Time | 4 h | 8-12 h | 24 h (stalled) |
| Catalyst Loading | 3 mol% | 1 mol% | 5 mol% |
| Atom Economy | Lower (Br waste) | Higher (Cl waste) | Poor |
| Impurity Profile | Minimal homocoupling | Trace dehalogenation | Significant homocoupling |
Decision Framework
Use the following logic tree to select the appropriate precursor for your campaign.
Caption: Strategic selection guide based on scale, cost, and ligand availability.
References
-
Mechanistic Studies on Thioether Poisoning
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.
-
Ligand Effects in C-S and C-C Coupling
- Monophosphine Ligands Promote Pd-Catalyzed Cross-Coupling Reactions at Room Temperature.
-
General Suzuki-Miyaura Protocols
- Suzuki-Miyaura Cross-Coupling: Ligand Design and Reactivity. Chemistry LibreTexts.
-
Buchwald Ligand Guide
-
Buchwald Ligands: User Guide and Application. Sigma-Aldrich.
-
Comprehensive Characterization Guide: 4-Bromo-2'-methylthiobiphenyl Reference Standards
Strategic Overview: The "Hidden" Instability
4-Bromo-2'-methylthiobiphenyl (CAS: Specific custom synthesis ID often varies) is a critical biaryl intermediate, primarily utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex pharmaceutical scaffolds (e.g., thrombopoietin receptor agonists or kinase inhibitors).
While the biphenyl core is robust, the 2'-methylthio (-SMe) moiety introduces a specific analytical vulnerability: oxidative instability . Unlike simple biphenyls, this molecule is prone to converting into its sulfoxide (-S(O)Me) and sulfone (-S(O)₂Me) analogues upon exposure to air or light.
The Core Problem: Standard HPLC-UV methods often fail to adequately resolve the sulfoxide impurity from the parent sulfide due to similar chromophores, or they miscalculate purity due to differing response factors. This guide establishes a Primary Reference Standard qualification protocol that eliminates these blind spots.
Comparative Analysis: Certified vs. Research Grade
The following table objectively compares the performance and risk profile of a fully characterized Primary Reference Standard (PRS) versus a typical Research Grade (RG) commercial reagent.
| Feature | Primary Reference Standard (PRS) | Research Grade (RG) Alternative | Impact on Drug Development |
| Purity Assignment | Mass Balance Approach (100% - Impurities - Water - Residual Solvents). | Area % Normalization (HPLC UV only). | RG Risk: Overestimates purity by ignoring water/inorganics and co-eluting oxidants. |
| Oxidation Control | Specifically tested for Sulfoxide (+16 Da) and Sulfone (+32 Da) via LC-MS. | Generally untested; often labeled "97%+" without speciation. | RG Risk: Using oxidized starting material leads to des-bromo side reactions in Suzuki couplings. |
| Structure Proof | 2D NMR (NOESY/HMBC) to confirm 2'-regiochemistry . | 1H NMR only (often ambiguous regarding 2' vs 3' substitution). | RG Risk: Regioisomers (3'-SMe) have identical mass but fail in steric-dependent couplings. |
| Water Content | Quantified via Karl Fischer (KF) coulometry. | Not determined (hygroscopic potential ignored). | RG Risk: Stoichiometric errors in reaction setup. |
| Valid Use | GMP Release, Method Validation, Quantitative Assay. | Early-stage scouting only. | RG Risk: Regulatory rejection if used for pivotal batch release. |
Technical Deep Dive: Self-Validating Protocols
A. The "Sulfur-Watch" HPLC-UV-MS Protocol
Rationale: This method uses Mass Spectrometry (MS) as an orthogonal detector to validate the UV purity, specifically targeting the oxidation byproducts.
System Suitability Requirement: Resolution (Rs) > 2.0 between Parent (Sulfide) and Sulfoxide impurity.
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm). Why? High carbon load maximizes separation of the hydrophobic biphenyls.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 60% B (Isocratic hold)
-
2-15 min: 60% -> 95% B (Linear gradient)
-
15-20 min: 95% B (Wash)
-
-
Detection:
-
UV: 254 nm (Biphenyl core) and 280 nm.
-
MS: ESI Positive Mode (SIM at M+H for Parent, Parent+16, Parent+32).
-
Data Interpretation:
-
If UV purity is 99.5% but MS shows significant ion counts at [M+16], the UV method is non-specific and the material fails as a Primary Standard.
B. Structural Elucidation via NMR
Rationale: To confirm the position of the Methylthio group (2') relative to the Bromine (4).
-
Solvent: DMSO-d6 (preferred for solubility and preventing S-oxidation during analysis).
-
Key Diagnostic Signals:
-
-SMe Singlet: ~2.35 ppm.
-
NOESY Correlation: Strong cross-peak between the -SMe protons and the aromatic proton at the 3' position . If the SMe were at the 3' or 4' position, the NOE pattern would differ significantly.
-
Visualization of Workflows
Diagram 1: Reference Standard Qualification Workflow
This workflow ensures the material is "Self-Validating" by using orthogonal techniques.
Caption: The multi-stage qualification process transforming crude synthesis into a Certified Reference Standard.
Diagram 2: The Oxidative Degradation Pathway
Understanding this pathway is crucial for storage and handling.
Caption: The stepwise oxidation of the thioether group, necessitating LC-MS monitoring.
Handling and Storage Protocols
To maintain the integrity of the reference standard:
-
Storage: Store at -20°C under Argon or Nitrogen atmosphere. The -SMe group is susceptible to autoxidation.
-
Hygroscopicity: Allow the vial to equilibrate to room temperature before opening to prevent condensation, which accelerates hydrolysis or oxidation.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation, 2005. [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]
-
European Medicines Agency (EMA). ICH Topic Q 6 A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. 2000.[1] [Link]
-
PubChem. 4-Bromo-2-methylbiphenyl (Structural Analog Reference). National Library of Medicine. [Link](Note: Used for core biphenyl spectral comparisons).
Sources
Safety Operating Guide
Proper Disposal Procedures: 4-Bromo-2'-methylthiobiphenyl
[1]
Executive Summary & Immediate Action
4-Bromo-2'-methylthiobiphenyl (an organosulfur-halogenated biphenyl intermediate) presents a dual-hazard profile for disposal: halogenated organic content and sulfur generation .[1] Improper disposal risks the formation of brominated dioxins during low-temp incineration and the release of corrosive sulfur oxides (
Immediate Directive:
Chemical Characterization & Waste Classification
To ensure acceptance by waste management contractors (e.g., Veolia, Clean Harbors), this compound must be classified correctly.[1][2]
| Parameter | Specification | Operational Implication |
| Chemical Class | Halogenated Organosulfur | Requires High-Temp Incineration (>1100°C) with scrubbers.[1] |
| Primary Hazard | Irritant / Aquatic Toxicity (PBT Potential) | Must be double-contained; prevent release to environment.[1] |
| Reactive Group | Methylthio ether ( | Incompatible with Oxidizers (Peroxides, Nitric Acid).[1][2] |
| RCRA Status (USA) | Non-Listed* (Likely D001 if in flammable solvent) | Treat as Halogenated Solvent Waste for safety margins.[1] |
| Waste Stream | High BTU / Halogenated | Segregate into "Halogenated Waste" carboy.[1] |
*Note: While not explicitly listed on EPA F-lists or K-lists by specific CAS, the presence of bromine mandates adherence to halogenated waste protocols to prevent regulatory fines and environmental damage.[1][2]
Pre-Disposal Treatment: The "Self-Validating" Protocol
As a Senior Scientist, I rely on self-validating systems —protocols where the step itself confirms safety.[1][2] Follow this workflow before the waste leaves your fume hood.
Step A: Quenching (If Reaction Mixture)
If the compound is part of a crude reaction mixture (e.g., unreacted starting material in a Suzuki coupling), ensure no active catalysts or reagents remain.[1][2]
-
Validation: Check pH. Neutralize to pH 6–8.[1]
-
Validation: Check for exotherms. Allow mixture to stand for 15 minutes; if temperature remains stable, it is passive and ready for packaging.
Step B: Segregation & Packaging
Solid Waste:
-
Place solid residues, contaminated silica, or filter paper into a wide-mouth HDPE jar or glass jar with a Teflon-lined cap .[1][2]
-
Why? Sulfur compounds can permeate low-density plastics (LDPE), causing odor leaks that trigger false alarms in waste storage areas.[1][2]
Liquid Waste:
-
Dissolve in a compatible halogenated solvent (e.g., Dichloromethane) or place directly into the Halogenated Waste carboy.[1][2]
-
Critical Check: Ensure the carboy is rated for halogenated waste (usually yellow-tagged in most institutions).[1]
Step C: Labeling
Your label must be explicit to prevent rejection by the hauler.[1]
-
Constituents: Write "4-Bromo-2'-methylthiobiphenyl" (Do not use abbreviations like "BMTB").
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.[1]
-
Special Note: Add "Contains Sulfur" to the comments section. This alerts the incineration facility to manage
scrubbing.
Disposal Workflow Visualization
The following diagram outlines the decision logic for disposing of this compound. This ensures no cross-contamination with incompatible streams.[1]
Figure 1: Decision matrix for segregating and packaging halogenated organosulfur waste.
Regulatory & Scientific Grounding[1]
Why "Halogenated" Matters
Even though this molecule contains Bromine (not Chlorine), it falls under the Halogenated Organic umbrella.[1][2]
-
Mechanism: Incineration of brominated aromatics at insufficient temperatures (<850°C) can favor the formation of Polybrominated Dibenzodioxins (PBDDs) and Furans (PBDFs) [1].[1]
-
Protocol: By tagging it "Halogenated," you force the waste contractor to use a high-temperature rotary kiln with rapid quench capabilities, preventing dioxin synthesis.[1][2]
The Sulfur Factor
The methylthio group (
-
Mechanism:
.[1] -
Protocol: Standard hydrocarbon incinerators may not have adequate alkaline scrubbers.[1] Flagging "Sulfur" allows the facility to route the waste to a unit equipped with caustic scrubbing (e.g., NaOH spray) to neutralize acid gases [2].[1][2]
Chemical Compatibility[1][3]
-
Compatible Materials: High-Density Polyethylene (HDPE), Polytetrafluoroethylene (PTFE/Teflon), Borosilicate Glass.[1][2]
-
Incompatible Materials: Low-Density Polyethylene (LDPE) (permeable to organic sulfides), Nylon (degrades with brominated acids), Strong Oxidizers (Peroxides, Permanganates).[1][2]
References
-
United States Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Management of Halogenated Solvents (F-Codes and Characteristics). Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023).[1] Guidance on the Application of the CLP Criteria: Organosulfur and Halogenated Compounds.[1] Retrieved from [Link]
-
PubChem. (2023).[1] Compound Summary: Halogenated Biphenyls Safety Data. National Library of Medicine.[1] Retrieved from [Link]
Personal protective equipment for handling 4-Bromo-2'-methylthiobiphenyl
Executive Safety Summary
4-Bromo-2'-methylthiobiphenyl is a functionalized biaryl intermediate primarily used in transition-metal catalyzed cross-coupling reactions. Its dual functionality—an aryl bromide electrophile and a methylthio (thioether) nucleophile—presents a specific safety profile that distinguishes it from generic organic solids.
While specific toxicological data for this exact isomer may be limited, the Precautionary Principle mandates that we treat it based on the aggregate hazards of its structural motifs: Aryl Halides (irritants, potential sensitizers) and Alkyl Aryl Sulfides (olfactory hazards, potential metabolic toxicity).
Immediate Action Required:
-
Containment: All manipulation must occur within a certified chemical fume hood.
-
Odor Control: The methylthio moiety (
) carries a high risk of olfactory fatigue and facility contamination. -
Skin Barrier: Standard nitrile gloves may be insufficient for prolonged contact with sulfur-containing organics; double-gloving is the baseline standard.
Risk Assessment & Hazard Identification
This compound is classified as a High-Potency Intermediate until proven otherwise.
| Hazard Class | GHS Code | Description | Mechanism of Action |
| Skin Irritation | H315 | Causes skin irritation.[1][2] | Lipophilic biphenyl core facilitates dermal absorption; halogenated sites react with epidermal proteins. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] | Mechanical abrasion from crystals + chemical irritation of mucous membranes. |
| STOT - SE | H335 | May cause respiratory irritation.[1] | Inhalation of fine dust triggers bronchial inflammation. |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects.[3][4] | Biaryl scaffolds are persistent and bioaccumulative in aquatic environments. |
Critical Insight: The methylthio group is not just a functional handle; it is a permeation promoter . Sulfur compounds often degrade disposable glove materials faster than their oxygenated counterparts [1].
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab attire." The following PPE system is designed to prevent both acute exposure and facility contamination.
A. Hand Protection (The "Double-Shell" Protocol)
Primary Layer (Inner): 4 mil Nitrile (Disposable). Secondary Layer (Outer): 5-8 mil Nitrile or laminate (e.g., Silver Shield) if handling solutions.
-
Logic: Thioethers can swell nitrile rubber over time. The outer glove acts as a sacrificial barrier, while the inner glove maintains sterility and a second line of defense. Change outer gloves immediately upon splash contact.
B. Respiratory & Inhalation Control[1][4][5][6][7]
-
Engineering Control: All weighing and transfer operations must be performed in a fume hood with a face velocity of 80–100 fpm .
-
Respirator: If hood work is impossible (e.g., equipment maintenance), a half-face respirator with P100/OV (Organic Vapor) cartridges is required.
-
Why OV? To capture sulfur-based volatiles that may sublime or off-gas.
-
C. Ocular & Body Defense[5]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of fine dust migration.
-
Body: Flame-resistant (FR) lab coat with buttoned cuffs.
Operational Protocol: From Storage to Reaction
This workflow minimizes the risk of "tracking" chemical residues outside the hood.
Step 1: Preparation & Weighing
-
Anti-Static Measures: Biphenyl derivatives are often crystalline and prone to static charge. Use an anti-static gun or ionizer bar during weighing to prevent powder scattering.
-
Taring: Tare the vial inside the hood. Do not transport open containers across the lab bench.
-
Solvent Selection: If preparing a stock solution, prefer Dichloromethane (DCM) or Tetrahydrofuran (THF) .
-
Note: Avoid diethyl ether if possible, as its high volatility can carry the thioether odor throughout the lab ventilation system.
-
Step 2: Reaction Setup (Suzuki Coupling Context)
-
Inert Atmosphere: This compound is stable, but the catalytic cycle requires oxygen-free conditions. Purge reaction vessels with Nitrogen/Argon before adding the solid to prevent oxidative degradation of the thioether to a sulfoxide (
). -
Temperature Control: If heating >50°C, ensure a reflux condenser is active to prevent volatilization of the organosulfur component.
Step 3: Decontamination
-
Glassware: Rinse all glassware with a dilute Bleach (Sodium Hypochlorite) solution before removing it from the hood.
-
Chemistry: Bleach oxidizes residual sulfide traces to non-volatile sulfoxides/sulfones, neutralizing the odor and toxicity [2].
-
-
Surface Wipe: Wipe the hood sash and deck with ethanol, followed by a soapy water rinse.
Visualized Safety Workflow
The following diagram illustrates the "Check-Gate" system for handling this compound.
Caption: Operational workflow emphasizing the containment zone and decision logic for spills vs. synthesis.
Emergency & Disposal Logistics
Spill Response (Solid)
-
Isolate: Evacuate the immediate area if dust is airborne.[5]
-
PPE Upgrade: Don a P100 respirator if outside the hood.
-
Cleanup: Do not dry sweep. Cover with a wet paper towel (dampened with ethanol) to suppress dust, then scoop into a waste container.
-
Deodorize: Wipe the area with 10% bleach solution to oxidize residual sulfur compounds.
Waste Disposal Plan
This compound contains both Halogens (Bromine) and Sulfur .
| Waste Stream | Classification | Instructions |
| Solid Waste | Hazardous Solid (Halogenated) | Bag in double-sealed polyethylene bags. Label "Toxic/Irritant - Organosulfur." |
| Liquid Waste | Halogenated Organic | Do NOT mix with non-halogenated solvents. The bromine content requires high-temperature incineration to prevent dioxin formation [3].[6] |
| Contaminated Sharps | Bio/Chem Hazard | Sharps container labeled with chemical name. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Chapter 6: Working with Chemicals. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Management of Halogenated Solvent Wastes. RCRA Orientation Manual. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
